N-(Azido-PEG2)-N-bis(PEG4-Boc)
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70N4O14/c1-35(2,3)53-33(41)7-13-43-19-25-49-29-31-51-27-23-47-17-11-40(10-16-46-22-21-45-15-9-38-39-37)12-18-48-24-28-52-32-30-50-26-20-44-14-8-34(42)54-36(4,5)6/h7-32H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUHVUPHHRSFNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(Azido-PEG2)-N-bis(PEG4-Boc) structure and synthesis
An In-depth Technical Guide to N-(Azido-PEG2)-N-bis(PEG4-Boc): Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG2)-N-bis(PEG4-Boc). Aimed at researchers, scientists, and professionals in the field of drug development, this document details the molecule's structure, a representative synthetic pathway, and its applications in bioconjugation and drug delivery systems.
Molecular Structure and Properties
N-(Azido-PEG2)-N-bis(PEG4-Boc) is a branched PEG derivative featuring three distinct functional arms emanating from a central nitrogen atom. This unique architecture allows for the controlled and sequential conjugation of different molecular entities.
The core structure consists of:
-
An azido-terminated diethylene glycol (PEG2) arm : The azide (B81097) group is a versatile functional handle for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific conjugation to alkyne-modified molecules.
-
Two tert-butyloxycarbonyl (Boc)-protected tetraethylene glycol (PEG4) arms : The Boc protecting groups render the terminal amines unreactive. These groups are labile under acidic conditions, and their removal unmasks the primary amines for subsequent conjugation reactions, such as amidation with carboxylic acids or their activated esters.
The PEG chains enhance the solubility and pharmacokinetic properties of the conjugated molecules.[1]
Chemical Structure:
While a definitive public source for the exact structure of N-(Azido-PEG2)-N-bis(PEG4-Boc) is unavailable, a closely related compound, N-(Azido-PEG2)-N-Boc-PEG4-acid, provides a structural basis.[2][3][4] Based on this, the structure of N-(Azido-PEG2)-N-bis(PEG4-Boc) can be inferred.
Quantitative Data Summary:
The following table summarizes the key properties of the related compound N-(Azido-PEG2)-N-Boc-PEG4-acid, which can serve as an estimate for the target molecule.
| Property | Value | Reference |
| Molecular Formula | C22H42N4O10 (for the acid analog) | [2][3] |
| Molecular Weight | 522.6 g/mol (for the acid analog) | [2][3] |
| Purity | >96% (for the acid analog) | [2] |
| CAS Number | 2093153-82-1 (for the acid analog) | [2][3] |
Synthesis of N-(Azido-PEG2)-N-bis(PEG4-Boc)
A specific, detailed synthesis protocol for N-(Azido-PEG2)-N-bis(PEG4-Boc) is not publicly available. However, a plausible synthetic route can be constructed based on established methods for the synthesis of trifunctional and branched PEG linkers.[5][] The following represents a likely multi-step synthesis.
Overall Synthetic Scheme:
A plausible multi-step synthesis of N-(Azido-PEG2)-N-bis(PEG4-Boc).
Experimental Protocols:
Step 1: Synthesis of a Branched Tri-functional PEG Intermediate
This step involves the creation of a central amine with three PEG arms. A common method is the reductive amination or alkylation of a primary amine with PEG aldehydes or tosylates.
-
Materials:
-
Amine-PEG2-alcohol
-
Tos-PEG4-Boc (or a similar activated PEG4-Boc derivative)
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
-
Procedure:
-
Dissolve Amine-PEG2-alcohol in the chosen solvent.
-
Add an excess of the base (e.g., 3-5 equivalents of DIPEA).
-
Slowly add 2 equivalents of Tos-PEG4-Boc to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting branched PEG alcohol by column chromatography.
-
Step 2: Conversion of the Terminal Alcohol to an Azide
The terminal hydroxyl group of the PEG2 arm is converted to an azide. This is often a two-step process involving mesylation or tosylation followed by nucleophilic substitution with sodium azide.
-
Materials:
-
The branched PEG alcohol from Step 1
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Sodium azide (NaN3)
-
DMF
-
-
Procedure:
-
Dissolve the branched PEG alcohol in DCM and cool to 0 °C.
-
Add TEA or pyridine, followed by the dropwise addition of MsCl or TsCl.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the formation of the mesylate or tosylate intermediate by TLC.
-
After workup and purification, dissolve the intermediate in DMF.
-
Add an excess of sodium azide and heat the reaction to 60-80 °C for 12-24 hours.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the azido-functionalized PEG by column chromatography.
-
Step 3: Boc Protection of the Central Amine
If the central amine is not already protected, a Boc group can be introduced.
-
Materials:
-
The azido-functionalized PEG from Step 2
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O
-
A suitable solvent (e.g., DCM)
-
A base (e.g., TEA or DIPEA)
-
-
Procedure:
-
Dissolve the azido-PEG in DCM.
-
Add the base, followed by the addition of (Boc)2O.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove excess reagents.
-
Purify the final product, N-(Azido-PEG2)-N-bis(PEG4-Boc), by column chromatography.
-
Characterization:
The final product and intermediates would be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the presence of the characteristic peaks for the PEG backbone, the Boc group, and the protons adjacent to the azide group.[7][8]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[][10]
Applications in Drug Development
N-(Azido-PEG2)-N-bis(PEG4-Boc) is a valuable tool in the development of complex bioconjugates and targeted therapeutics.
PROTACs (Proteolysis-Targeting Chimeras):
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Branched PEG linkers like N-(Azido-PEG2)-N-bis(PEG4-Boc) are used to connect the target-binding ligand and the E3 ligase-binding ligand. The azide and deprotected amine functionalities allow for the sequential and controlled attachment of these two ligands.
Workflow for the synthesis of a PROTAC using a trifunctional PEG linker.
Antibody-Drug Conjugates (ADCs):
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a crucial role in the stability and efficacy of the ADC. The trifunctional nature of N-(Azido-PEG2)-N-bis(PEG4-Boc) allows for the attachment of the antibody and potentially multiple drug molecules or other modulating agents.
Other Bioconjugation Applications:
The orthogonal reactivity of the azide and amine groups makes this linker suitable for a wide range of bioconjugation applications, including the development of targeted drug delivery systems, diagnostic imaging agents, and functionalized biomaterials.[2]
Conclusion
N-(Azido-PEG2)-N-bis(PEG4-Boc) is a sophisticated and versatile trifunctional linker with significant potential in the fields of bioconjugation and drug development. Its well-defined structure, featuring orthogonally reactive azide and protected amine functionalities, allows for the precise and sequential assembly of complex biomolecules. While a specific, publicly available synthesis protocol is lacking, established methods in PEG chemistry provide a clear pathway for its preparation. The applications of this and similar branched PEG linkers in the construction of PROTACs and ADCs highlight their importance in advancing targeted therapies.
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. N-(Azido-PEG2)-N-Boc-PEG4-acid, 2093153-82-1 | BroadPharm [broadpharm.com]
- 4. N-(Azido-PEG2)-N-Boc-PEG4-acid, CAS 2093153-82-1 | AxisPharm [axispharm.com]
- 5. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Bifunctional PEG Linkers for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Pivotal Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent polyubiquitination of the POI and its degradation by the proteasome.[1]
Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[2][3] The length, composition, and rigidity of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination.[3]
The Strategic Imperative of PEG Linkers in PROTAC Design
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties.[4][5] Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and flexible, offering several advantages in the development of potent and drug-like PROTACs.[1]
Enhancing Solubility and Physicochemical Properties
A significant challenge in PROTAC development is their often large and lipophilic nature, which can lead to poor aqueous solubility.[1] The incorporation of PEG chains is a well-established strategy to increase the water solubility of PROTACs.[2][4] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[2]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[2] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[2] However, excessive PEGylation can lead to decreased cellular uptake, necessitating an empirical optimization of the number of PEG units for each PROTAC system.[2]
Quantitative Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex, while an excessively long linker can result in inefficient ubiquitination due to increased flexibility and a higher entropic penalty upon binding.[2][6]
Impact on Physicochemical Properties
The inclusion and length of a PEG linker significantly alter the physicochemical properties of a PROTAC molecule. As the number of PEG units increases, the molecular weight, topological polar surface area (TPSA), and the number of hydrogen bond acceptors (HBA) and rotatable bonds also increase, while the calculated octanol-water partition coefficient (cLogP) generally decreases, indicating increased hydrophilicity.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
| Data compiled from publicly available research.[2] |
Influence on Degradation Efficiency and Permeability
Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for potent protein degradation. The degradation efficiency is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[2] |
A study on estrogen receptor-α (ERα) targeting PROTACs demonstrated a significant effect of linker length on degradation efficacy, with a 16-atom chain length being optimal.[7] For BRD4-targeting PROTACs, those with intermediate linker lengths (1-2 PEG units) showed reduced potency compared to shorter or longer linkers when recruiting the CRBN E3 ligase.[8] Conversely, for VHL-recruiting BRD4 PROTACs, potency decreased as the linker length increased.[8] These findings underscore the necessity of empirical linker length optimization for each specific PROTAC system.[8]
Experimental Protocols
General Synthesis of a PEGylated PROTAC
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne).
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.
-
Bifunctional PEG linker (e.g., NH2-PEGn-COOH or Azide-PEGn-NHS ester).
-
Coupling reagents (e.g., HATU, HOBt).
-
Copper catalyst (for click chemistry, if applicable).
-
Solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).[9]
Procedure:
-
Functionalization of Ligands (if necessary): Ensure that both the POI and E3 ligase ligands have orthogonal functional groups that can react with the bifunctional PEG linker.
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[9]
-
-
Second Coupling Reaction (Click Chemistry Example):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add a copper(I) catalyst, such as copper(II) sulfate (B86663) and sodium ascorbate.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.[9]
-
Solid-Phase Synthesis of PROTACs
Solid-phase synthesis offers a streamlined approach for the production of PROTAC libraries by simplifying purification steps.[10]
Protocol using t-Boc-N-amido-PEG10-Br linker:
-
Immobilization of E3 Ligase Ligand: Pomalidomide is immobilized onto a solid support.
-
Linker Attachment:
-
Swell the pomalidomide-functionalized resin in DMF.
-
To the resin, add a solution of t-Boc-N-amido-PEG10-Br (2 eq.) and DIPEA (4 eq.) in DMF.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Wash the resin with DMF, DCM, and MeOH.[10]
-
-
POI Ligand Coupling:
-
Treat the resin with 50% TFA in DCM to remove the Boc protecting group.
-
Neutralize with 10% DIPEA in DCM.
-
To the resin, add a solution of the POI ligand with a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Shake the mixture at room temperature for 16 hours.[10]
-
-
Cleavage and Purification:
-
Cleave the PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, and 2.5% water).
-
Purify the final PROTAC by preparative HPLC.[10]
-
Western Blot for PROTAC-Induced Degradation
Western blotting is a widely used technique to quantify the degradation of a target protein.[11]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC and a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[11]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.[11]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4 at 1:1000 dilution) overnight at 4°C.[12][13]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.[11]
-
-
Detection and Analysis:
LC-MS/MS for PROTAC Quantification
LC-MS/MS is a sensitive and selective method for the quantification of PROTACs in biological matrices.[1]
General Protocol:
-
Sample Preparation:
-
Spike PROTAC standards into the biological matrix (e.g., rat plasma).
-
Perform protein precipitation using an organic solvent (e.g., acetonitrile (B52724)/methanol).
-
Centrifuge the samples and collect the supernatant.
-
Dry the supernatant and reconstitute it in a suitable solvent.[1]
-
-
Chromatography:
-
Use a suitable column (e.g., C18) and a gradient elution with mobile phases such as water and acetonitrile containing formic acid.[1]
-
-
Mass Spectrometry:
NanoBRET™ Assay for Target Engagement and Ternary Complex Formation
NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays are powerful tools to measure target engagement and ternary complex formation in live cells.[15][16]
Target Engagement Assay:
-
The target protein is expressed as a NanoLuc® luciferase fusion protein.
-
A fluorescent tracer that binds to the target protein is added to the cells.
-
The PROTAC competes with the tracer for binding to the target protein, leading to a dose-dependent decrease in the BRET signal.
-
The assay can be performed in both live and permeabilized cells to assess cell permeability and intracellular target engagement.[9][17]
Ternary Complex Assay:
-
The target protein is fused to NanoLuc® luciferase, and the E3 ligase is expressed as a HaloTag® fusion labeled with a fluorescent ligand.
-
The addition of a PROTAC brings the target protein and E3 ligase into proximity, resulting in an increase in the BRET signal.
-
This assay allows for the real-time kinetic analysis of ternary complex formation and stability in live cells.[9][16]
Visualizing PROTAC Mechanisms and Workflows
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
A Typical Workflow for the Design and Evaluation of PROTACs
Caption: A typical workflow for the design and evaluation of PROTACs.
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Conclusion and Future Perspectives
Bifunctional PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[2] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of "linkerology" will be essential for unlocking the full therapeutic potential of PROTACs.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wechat.promega.com.cn [wechat.promega.com.cn]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
The Strategic Imperative of PEG Linkers in PROTAC Design: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]
Enhancing Solubility and Physicochemical Properties
The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhancement in solubility is critical not only for facile handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles. The use of PEG and alkyl motifs allows for the fine-tuning of physicochemical properties such as the calculated octanol-water partition coefficient (cLogP) and the topological polar surface area (TPSA).[2]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]
Optimizing Ternary Complex Formation
The primary function of the linker is to facilitate the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase. The length, flexibility, and attachment points of the linker are critical in achieving an optimal conformation for this complex.[3] A linker that is too short may cause steric clashes between the POI and the E3 ligase, while an overly long linker may not effectively bring the two proteins into proximity for ubiquitination.[4] PEG linkers offer a modular and systematic way to vary the linker length to identify the optimal distance for efficient ternary complex formation and subsequent protein degradation.[2]
Quantitative Impact of PEG Linkers on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA |
| PROTAC A | Alkyl Chain (8 atoms) | 5.8 | 150 | 4 | 10 |
| PROTAC B | PEG (2 units) | 5.2 | 165 | 4 | 12 |
| PROTAC C | PEG (4 units) | 4.6 | 180 | 4 | 14 |
| PROTAC D | PEG (6 units) | 4.0 | 195 | 4 | 16 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Impact of PEG Linker Length on Degradation Efficacy and Permeability of BET-Targeting PROTACs
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| Compound 1 | Alkyl Chain (8 atoms) | 50 | 85 | 0.5 |
| Compound 2 | PEG (4 units) | 25 | 95 | 1.2 |
| Compound 3 | PEG (8 units) | 10 | >98 | 2.5 |
| Compound 4 | PEG (10 units) | 15 | >98 | 3.1 |
| Compound 5 | PEG (12 units) | 30 | 90 | 2.8 |
Data is illustrative and compiled from various sources in the literature.[1][5] DC₅₀ and Dₘₐₓ values are cell-line dependent. Papp values are from Caco-2 cell assays.
Key Signaling Pathways and Experimental Workflows
The efficacy of a PROTAC is underpinned by its ability to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). Understanding this pathway and the experimental workflows to evaluate PROTACs is crucial for their rational design.
PROTAC-Mediated Ubiquitin-Proteasome System (UPS) Pathway
References
The Azide Functional Group: A Lynchpin for Click Chemistry in Modern Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azide (B81097) functional group has emerged as a cornerstone in the field of chemical biology and drug discovery, primarily due to its pivotal role in "click chemistry." This powerful and versatile ligation chemistry, a concept introduced by K. B. Sharpless in 2001, describes reactions that are high-yielding, wide in scope, and create byproducts that are easily removable.[1] Among the various click reactions, the azide-alkyne cycloaddition has become an indispensable tool for scientists, enabling the precise and efficient covalent coupling of molecular entities in complex biological environments.[2] This guide provides a comprehensive overview of the azide functional group's application in click chemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.
Core Concepts: The Power of the Azide in Click Chemistry
The utility of the azide functional group in click chemistry stems from its unique properties. Azides are relatively small, stable to a wide range of reaction conditions, and, crucially, bioorthogonal, meaning they do not readily react with the vast majority of functional groups found in biological systems.[3] This inertness ensures that reactions are highly specific to their intended alkyne-containing reaction partner, minimizing off-target effects.[4]
The two most prominent azide-alkyne click chemistry reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[5][6] This reaction boasts an enormous rate acceleration of 107 to 108 compared to the uncatalyzed thermal cycloaddition.[1][7] The reaction is typically carried out in aqueous conditions and is tolerant of a broad range of functional groups and pH levels (pH 4 to 12).[1][5] The use of a copper(I) catalyst is essential, which can be generated in situ from copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270).[8][9] To enhance reaction rates and protect biomolecules from potential damage by reactive oxygen species generated by the copper catalyst, various ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are often employed.[10][11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[3][12] This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a metal catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition.[13] While generally slower than CuAAC, SPAAC offers the significant advantage of being truly bioorthogonal, making it ideal for in vivo applications.[14][15] The reaction kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne.[16]
Quantitative Data for Click Chemistry Reactions
The efficiency and speed of click reactions are critical for their successful application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.
| Parameter | Value | Reference(s) |
| Rate Acceleration (CuAAC vs. Uncatalyzed) | 107 to 108 | [1][7] |
| Second-Order Rate Constant (CuAAC) | 10 to 104 M-1s-1 | [17] |
| Second-Order Rate Constant (SPAAC) | 10-2 to 1 M-1s-1 | [18] |
| Thermodynamic Driving Force (SPAAC) | > 84 kJ/mol | |
| Typical Yields (CuAAC & SPAAC) | > 95% | [19] |
Table 1: General Quantitative Data for Azide-Alkyne Click Chemistry.
| Cyclooctyne Derivative | Second-Order Rate Constant (M-1s-1) |
| DIBO (Dibenzocyclooctynol) | ~0.1 |
| DIFO (Difluorinated Cyclooctyne) | ~0.4 |
| BCN (Bicyclononyne) | ~0.01-0.1 |
| DBCO (Dibenzoazacyclooctyne) | ~0.1-1.0 |
Table 2: Comparison of Second-Order Rate Constants for Various Cyclooctynes in SPAAC with Benzyl Azide. (Note: Exact rates can vary depending on reaction conditions and specific azide.)
Experimental Protocols
Detailed and reliable protocols are essential for the successful implementation of click chemistry. The following sections provide step-by-step methodologies for key experiments.
Protocol 1: Introduction of Azide Functionality into a Protein via NHS Ester Chemistry
This protocol describes the labeling of a protein with an azide group using an N-hydroxysuccinimidyl (NHS) ester of an azide-containing molecule.
Materials:
-
Protein of interest (e.g., antibody) in a primary amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS Ester (or similar azide-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Protein Preparation: Dissolve the protein in PBS, pH 7.4, to a final concentration of 1-5 mg/mL.[20] Ensure the buffer is free of primary amines like Tris, as they will compete with the protein for reaction with the NHS ester.[20]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.[20]
-
Labeling Reaction:
-
Calculate the required volume of the azide-NHS ester stock solution to achieve the desired molar excess (e.g., 20-fold molar excess).
-
Add the calculated volume of the azide-NHS ester stock solution to the protein solution.
-
Mix gently by pipetting up and down and incubate the reaction for 1 hour at room temperature.[20]
-
-
Purification:
-
Remove the excess, unreacted azide-NHS ester using a desalting column with an appropriate molecular weight cutoff for the protein.[20]
-
Follow the manufacturer's instructions for the desalting column.
-
-
Characterization:
-
Determine the concentration of the purified azide-labeled protein using a standard protein assay.[20]
-
If desired, determine the degree of labeling (DOL) using mass spectrometry.
-
The azide-labeled protein is now ready for click chemistry conjugation. Store at 4°C for short-term use or at -20°C to -80°C for long-term storage.[20]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol outlines a general procedure for conjugating an azide-modified biomolecule to an alkyne-containing cargo.
Materials:
-
Azide-modified biomolecule (from Protocol 1)
-
Alkyne-containing cargo molecule (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified biomolecule in reaction buffer.
-
Alkyne-containing cargo molecule (typically at a molar excess to the biomolecule).
-
-
Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ and THPTA solutions. A typical ratio is 1:5 (CuSO₄:THPTA). Let it stand for a few minutes.
-
Initiate the Reaction:
-
Add the premixed catalyst solution to the reaction mixture.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.[8]
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
Purification: Purify the resulting conjugate using a method appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and catalyst.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate (ADC) Preparation
This protocol describes the conjugation of an azide-modified antibody to a drug-linker containing a strained alkyne (e.g., DBCO).[21]
Materials:
-
Azide-conjugated antibody in PBS, pH 7.4.[21]
-
DBCO-conjugated drug-linker stock solution (e.g., 20 mM in DMSO).[21]
-
Desalting column or protein concentrator (e.g., 50 kDa MWCO).[21]
Procedure:
-
Prepare the Antibody: If necessary, perform a buffer exchange of the azide-conjugated antibody into PBS, pH 7.4, using a desalting column.[21]
-
Conjugation Reaction:
-
To the azide-conjugated antibody solution, add the DBCO-conjugated drug-linker stock solution. A typical molar ratio is 1:5 to 1:10 (antibody:drug-linker).[22]
-
The final concentration of DMSO in the reaction mixture should be kept low (e.g., <10%) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[21]
-
Purification:
-
Remove the excess, unreacted DBCO-drug-linker using a desalting column or a protein concentrator.[21]
-
Concentrate the purified ADC if necessary.
-
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
Visualizing Key Processes in Click Chemistry
Diagrams are invaluable for understanding the workflows and relationships in complex biochemical processes. The following are Graphviz (DOT language) scripts to generate diagrams for key aspects of azide-based click chemistry.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General workflow for bioconjugation using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Signaling pathway for metabolic labeling of cell surface glycans with azido (B1232118) sugars for subsequent click chemistry detection.
Conclusion
The azide functional group, through its central role in click chemistry, has revolutionized the way scientists approach the synthesis and modification of complex molecules, particularly in biological contexts. The CuAAC and SPAAC reactions provide a robust and versatile toolkit for researchers in fields ranging from fundamental biology to drug development. By understanding the core principles, quantitative aspects, and detailed experimental protocols associated with azide-based click chemistry, researchers can harness the power of this remarkable chemical transformation to advance their scientific discoveries.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. bioclone.net [bioclone.net]
- 6. jetir.org [jetir.org]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pcbiochemres.com [pcbiochemres.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. benchchem.com [benchchem.com]
- 21. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 22. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic chemistry, serving as one of the most widely utilized protecting groups for amines. Its popularity stems from a unique combination of stability under a broad range of reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the Boc protecting group strategy, encompassing its fundamental chemical principles, detailed experimental protocols, and diverse applications in complex chemical syntheses, including peptide synthesis, natural product total synthesis, and medicinal chemistry.
Core Principles of the Boc Protecting Group
The Boc group, chemically a tert-butyl carbamate (B1207046), is introduced to a nucleophilic functional group, most commonly a primary or secondary amine, to temporarily block its reactivity. This protection allows for chemical transformations to be performed on other parts of a molecule without interference from the protected group.
Chemical Structure:
The Boc group is derived from di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), (Boc)₂O), a commercially available and stable reagent.
Mechanism of Protection:
The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol. The reaction is often facilitated by a base, such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP), to neutralize the protonated amine intermediate, although the reaction can also proceed without a base.[1][2][3]
Mechanism of Deprotection:
The key to the strategic utility of the Boc group lies in its acid lability. Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5] The mechanism involves protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the C-O bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[4][5] The liberated tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can eliminate a proton to form isobutene.
Quantitative Data on Boc Group Stability and Deprotection
The selection of a protecting group strategy hinges on a thorough understanding of its stability and lability under various conditions. The following tables summarize key quantitative data related to the Boc protecting group.
Table 1: Stability of the Boc Group under Various Conditions
| Condition | Reagent/Solvent | Temperature | Stability | Citation(s) |
| Acidic | 1 M HCl | Room Temp | Labile | [6] |
| 55% TFA in DCM | Room Temp | Labile (deprotection in 30 min) | [7] | |
| 100% TFA | Room Temp | Labile (deprotection in 5 min) | [7] | |
| pH < 4 | Room Temp | Potentially unstable | [8] | |
| Basic | 1 M NaOH | Room Temp | Stable | [9] |
| Piperidine (20% in DMF) | Room Temp | Stable | [10] | |
| Nucleophilic | Hydrazine | Room Temp | Stable | [4] |
| Reductive | H₂/Pd | Room Temp | Stable | [4] |
Table 2: Comparison of Common Boc Deprotection Reagents for Amines
| Reagent | Solvent | Typical Concentration | Typical Reaction Time | Typical Yield | Notes | Citation(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-55% (v/v) | 5 - 30 min | >95% | Most common reagent; volatile and corrosive. | [7] |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate (B1210297) | 4 M | 30 min - 2 h | >90% | Provides the amine as a hydrochloride salt. | [6][11] |
| Oxalyl Chloride/Methanol | Methanol | 3 equivalents | 1 - 4 h | Up to 90% | Mild conditions, room temperature. | [12] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents | Overnight | Good | Selectively cleaves secondary N-Boc groups. | [5] |
| Montmorillonite K10 Clay | Dichloroethane | Catalytic | Variable | Good | Selectively cleaves aromatic N-Boc groups. | [5] |
| Fluorinated Alcohols (TFE/HFIP) | TFE or HFIP | Neat | 5 min - 1 h (microwave) | >90% | Thermolytic deprotection, can be accelerated with microwaves. | [13] |
Experimental Protocols
The following are detailed methodologies for the protection and deprotection of amines, alcohols, and thiols using the Boc strategy.
Protection and Deprotection of Amines
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
-
Reagents and Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents, if starting from an amine salt)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional for less reactive amines)
-
-
Procedure:
-
Dissolve the primary amine in the chosen solvent. If using an amine salt, add the base and stir for 10 minutes.
-
Add (Boc)₂O to the solution. If the amine is poorly reactive, add a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1 M HCl) if a base was used, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amine.[2]
-
Protocol 2: General Procedure for N-Boc Deprotection using TFA
-
Reagents and Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole, triethylsilane, optional)
-
-
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add TFA to the solution (typically 25-50% v/v). If the substrate is sensitive to the cationic species generated, a scavenger can be added.
-
Stir the reaction at room temperature. The reaction is usually rapid and can be monitored by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate (B77799) salt can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during an extractive workup.[14]
-
Protection and Deprotection of Alcohols (Less Common)
While less frequent due to the higher stability of other alcohol protecting groups, Boc can be used to protect alcohols, forming a tert-butyl carbonate.
Protocol 3: Boc Protection of an Alcohol
-
Reagents and Materials:
-
Alcohol
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
-
Procedure:
-
Dissolve the alcohol in the chosen solvent.
-
Add DMAP followed by (Boc)₂O.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.[15]
-
Protocol 4: Deprotection of a Boc-Protected Alcohol
-
Reagents and Materials:
-
Boc-protected alcohol
-
Trifluoroacetic acid (TFA) or another strong acid
-
Solvent (e.g., Dichloromethane (DCM))
-
-
Procedure:
-
Follow a similar procedure to the deprotection of N-Boc amines (Protocol 2), using TFA in DCM.
-
The deprotection of Boc-protected alcohols may require slightly harsher conditions or longer reaction times compared to amines.
-
Protection and Deprotection of Thiols (Rare)
The protection of thiols with a Boc group to form a tert-butyl thiocarbonate is not a common strategy, as other thiol protecting groups are generally preferred. However, it is mechanistically feasible.
Protocol 5: Boc Protection of a Thiol
-
Reagents and Materials:
-
Thiol
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents)
-
Base (e.g., Triethylamine (TEA) or Sodium hydroxide)
-
Solvent (e.g., Tetrahydrofuran (THF) or a biphasic system)
-
-
Procedure:
-
Dissolve the thiol in the chosen solvent.
-
Add the base followed by (Boc)₂O.
-
Stir the reaction at room temperature and monitor by TLC.
-
Perform an aqueous workup similar to the amine protection protocol to isolate the product.
-
Protocol 6: Deprotection of a Boc-Protected Thiol
-
Reagents and Materials:
-
Boc-protected thiol
-
Acid (e.g., Trifluoroacetic acid (TFA))
-
Scavenger (e.g., Triethylsilane)
-
Solvent (e.g., Dichloromethane (DCM))
-
-
Procedure:
-
The deprotection can be achieved under acidic conditions similar to those used for amines and alcohols.
-
The use of a scavenger is highly recommended to prevent the re-attachment of the tert-butyl cation to the nucleophilic thiol.
-
Strategic Applications of the Boc Group
The Boc protecting group is a versatile tool in the synthesis of complex organic molecules.
Peptide Synthesis
The Boc strategy was a foundational methodology in solid-phase peptide synthesis (SPPS).[16] In this approach, the N-terminal α-amino group of the growing peptide chain is protected with a Boc group, which is removed at each cycle with TFA. The side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a stronger acid like hydrogen fluoride (B91410) (HF). Although largely superseded by the Fmoc strategy for many applications, the Boc strategy remains valuable for the synthesis of certain peptides, particularly those that are long or prone to aggregation.[16]
Total Synthesis of Natural Products
The Boc group has been instrumental in the total synthesis of numerous complex natural products.
-
Oseltamivir (Tamiflu®): In several total syntheses of the antiviral drug oseltamivir, the Boc group is used to protect an amine functionality during key transformations, such as iodolactamization and aziridination reactions. Its reliable introduction and clean removal under acidic conditions are crucial for the success of these synthetic routes.[17][18]
-
Paclitaxel (B517696) (Taxol®): In the semisynthesis of the anticancer drug paclitaxel from baccatin (B15129273) III, the Boc group has been employed to protect the C-7 hydroxyl group. This protection allows for the selective esterification of the C-13 hydroxyl with the paclitaxel side chain.[19]
Medicinal Chemistry and Drug Development
In the development of new pharmaceutical agents, the Boc group is frequently used to protect amine functionalities in lead compounds and synthetic intermediates.[20] This allows for the selective modification of other parts of the molecule to explore structure-activity relationships. The mild deprotection conditions are often compatible with a wide range of other functional groups present in complex drug candidates.
Visualization of Key Processes
To further elucidate the core concepts of the Boc protecting group strategy, the following diagrams illustrate the key mechanisms and workflows.
Conclusion
The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its predictable reactivity, stability to a wide range of reagents, and mild deprotection conditions have solidified its position in the synthesis of complex molecules. A thorough understanding of its chemical principles, as outlined in this guide, is essential for its strategic and successful implementation in research, development, and manufacturing of fine chemicals and pharmaceuticals. While newer protecting group strategies have emerged, the robustness and versatility of the Boc group ensure its continued relevance in the field of chemical synthesis.
References
- 1. scribd.com [scribd.com]
- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 3. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 18. Oseltamivir_total_synthesis [chemeurope.com]
- 19. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 20. genscript.com [genscript.com]
An In-depth Technical Guide to the Solubility and Stability of N-(Azido-PEG2)-N-bis(PEG4-Boc)
This technical guide provides a comprehensive overview of the solubility and stability of N-(Azido-PEG2)-N-bis(PEG4-Boc), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from structurally analogous molecules to predict and outline the core chemical properties of the subject compound.
Core Concepts and Predictive Analysis
The solubility and stability of N-(Azido-PEG2)-N-bis(PEG4-Boc) are dictated by its distinct chemical moieties:
-
Polyethylene Glycol (PEG) Chains: The PEG2 and two PEG4 chains are highly flexible and hydrophilic, significantly contributing to solubility in a broad range of polar solvents, including water and various organic solvents. The ability of the ether oxygens in the PEG backbone to form hydrogen bonds is a key determinant of its solubility profile.
-
Azido Group (-N3): The azide (B81097) group is a versatile functional group used in "click chemistry." It is known for its stability under a wide range of reaction conditions, making it a robust component of the linker.
-
tert-Butyloxycarbonyl (Boc) Groups: The two Boc protecting groups are bulky and nonpolar. This feature can enhance solubility in lipophilic organic solvents. However, the Boc group is labile and can be cleaved under acidic conditions to reveal a primary amine.
Based on these structural features, N-(Azido-PEG2)-N-bis(PEG4-Boc) is anticipated to exhibit good solubility in a variety of common laboratory solvents.
Predicted Solubility
The following table summarizes the predicted solubility of N-(Azido-PEG2)-N-bis(PEG4-Boc) based on these related compounds.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The polarity and hydrogen bond accepting capability of DMSO will interact favorably with the PEG chains. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that should readily dissolve the compound. | |
| Dichloromethane (DCM) | High | The nonpolar character of the Boc groups and the overall molecular structure should allow for good solubility in this chlorinated solvent. | |
| Aqueous | Water | Moderate to High | The hydrophilic PEG chains are expected to confer significant water solubility. |
| Other Organic | Chloroform (B151607) | Moderate to High | Similar to DCM, chloroform is a suitable solvent. |
| Acetonitrile | Moderate | The compound is expected to have reasonable solubility in acetonitrile. | |
| Alcohols (Methanol, Ethanol) | High | The polar nature of alcohols should lead to good solubility. |
Stability and Storage
The stability of N-(Azido-PEG2)-N-bis(PEG4-Boc) is influenced by its functional groups. The azide group is generally stable[3]. The most sensitive part of the molecule is the Boc protecting group, which is susceptible to cleavage under acidic conditions[1][][4].
For long-term storage, it is recommended to keep the compound in a tightly sealed vial at -20°C. If stock solutions are prepared, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month[5]. Before use, the product should be allowed to equilibrate to room temperature for at least one hour prior to opening the vial[5].
| Condition | Recommendation | Rationale |
| Long-Term Storage (Solid) | Store at -20°C in a tightly sealed container. | To minimize degradation over time. |
| Long-Term Storage (Solution) | Store as aliquots at -20°C for up to one month. | To prevent repeated freeze-thaw cycles and maintain stability. |
| Handling | Allow to equilibrate to room temperature before opening. | To prevent condensation of moisture inside the vial. |
| pH | Avoid acidic conditions. | The Boc protecting groups are readily cleaved by acid. |
Experimental Protocols
For researchers requiring precise quantitative solubility data, the following general experimental protocol is recommended.
Objective: To determine the approximate solubility of N-(Azido-PEG2)-N-bis(PEG4-Boc) in a selection of solvents at a specified temperature.
Materials:
-
N-(Azido-PEG2)-N-bis(PEG4-Boc)
-
Selected solvents (e.g., Water, DMSO, DMF, DCM)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small amount of N-(Azido-PEG2)-N-bis(PEG4-Boc) (e.g., 5-10 mg) into a series of vials.
-
Add a known volume of the selected solvent to each vial in small increments.
-
Vortex the vials thoroughly after each addition until no more solid appears to dissolve.
-
Continue adding solvent until a saturated solution with excess solid is achieved.
-
-
Equilibration:
-
Allow the saturated solutions to equilibrate at a constant temperature for a set period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials to pellet the undissolved solid.
-
-
Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the dissolved compound using a calibrated HPLC or another appropriate method.
-
-
Calculation:
-
Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.
-
Visualizations
Caption: Molecular structure of N-(Azido-PEG2)-N-bis(PEG4-Boc).
Caption: Experimental workflow for solubility determination.
References
Commercial Availability of Branched PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of branched Polyethylene Glycol (PEG) linkers. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate branched PEG linkers for their specific applications, with a focus on bioconjugation and drug delivery. This guide details commercially available branched PEG linkers from various suppliers, provides experimental protocols for their use, and illustrates relevant biological pathways and experimental workflows.
Introduction to Branched PEG Linkers
Polyethylene glycol (PEG) linkers are widely used in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1] Branched PEG linkers, in contrast to their linear counterparts, feature multiple PEG arms extending from a central core. This unique architecture offers several advantages, including a higher hydrodynamic volume, increased drug-loading capacity, and enhanced shielding of the conjugated molecule from enzymatic degradation and immunological recognition.[2] These properties make branched PEG linkers particularly valuable in the development of advanced therapeutics such as antibody-drug conjugates (ADCs).[3]
Types of Commercially Available Branched PEG Linkers
Branched PEG linkers are available in various architectures, primarily categorized as multi-arm and Y-shaped linkers.
-
Multi-arm PEG Linkers: These linkers possess a central core from which three, four, six, eight, or more PEG arms radiate. Each arm can be terminated with a functional group for conjugation.[4]
-
Y-Shaped PEG Linkers: These are a type of 2-arm branched PEG where two linear PEG chains are linked to a single reactive group.[5]
These linkers are commercially available with a variety of functional groups to facilitate conjugation to different moieties on biomolecules. Common functional groups include:
-
Amine-reactive: N-Hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine (B10760008) residues).[3]
-
Thiol-reactive: Maleimides for reaction with free thiols (e.g., cysteine residues).[6]
-
Aldehyde/Ketone-reactive: Hydrazides and aminooxy groups.
-
Click Chemistry Groups: Azides and alkynes for copper-catalyzed or copper-free click reactions.
Commercial Supplier Data
The following tables summarize the product offerings for branched PEG linkers from several prominent suppliers. This data is intended to provide a comparative overview to aid in product selection.
Table 1: Multi-Arm PEG Linkers
| Supplier | Product Name/Core | No. of Arms | Available Molecular Weights (kDa) | Available Functional Groups |
| BroadPharm | Pentaerythritol | 4 | 2, 10, 20 | Amine (NH2), NHS Ester, Maleimide, Thiol, Azide, Alkyne |
| Hexaglycerol | 8 | 10, 20, 40 | Amine (NH2), NHS Ester, Maleimide | |
| Biochempeg | Pentaerythritol | 4 | 2, 5, 10, 20, 40 | Amine (NH2), NHS, Maleimide, Carboxyl (COOH), Hydroxyl (OH) |
| Hexaglycerol | 8 | 10, 20, 40 | Amine (NH2), NHS, Maleimide, Carboxyl (COOH), Hydroxyl (OH) | |
| JenKem Technology | Pentaerythritol | 4 | 2, 5, 10, 20, 40 | NHS Ester, Maleimide, Amine, Carboxyl |
| Hexaglycerol | 8 | 10, 20, 40 | NHS Ester, Maleimide, Amine, Carboxyl | |
| Tripentaerythritol | 8 | 10, 20, 40 | NHS Ester, Maleimide | |
| Vector Labs | Tris | 3 | Uniform dPEG® | Amine Reactive, Carboxyl Reactive, Thiol Reactive |
Table 2: Y-Shaped (2-Arm) PEG Linkers
| Supplier | Product Name | Available Molecular Weights (kDa) | Available Functional Groups |
| JenKem Technology | Y-Shape PEG | 20, 40 | NHS Ester, Maleimide, Amine (NH2), Carboxyl (COOH), Aldehyde |
| Biochempeg | Y-shape-PEG | 20, 40 | NHS, Maleimide, Amine, Carboxyl |
| BroadPharm | Branched PEG (2-arm) | Various discrete lengths | NHS ester, Maleimide, Amine, Acid |
Experimental Protocols
This section provides detailed methodologies for common bioconjugation reactions using branched PEG linkers and subsequent characterization of the conjugates.
Protocol for Antibody Conjugation using a 4-Arm PEG-NHS Ester
This protocol describes the conjugation of a 4-arm PEG-NHS ester to the lysine residues of an antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
4-Arm PEG-NHS Ester (e.g., from BroadPharm or Biochempeg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 2-10 mg/mL in amine-free buffer.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the 4-arm PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the antibody solution with gentle vortexing. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and other small molecules by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate to determine the degree of PEGylation and confirm the integrity of the antibody.
Protocol for Peptide Conjugation using an 8-Arm PEG-Maleimide
This protocol outlines the conjugation of an 8-arm PEG-maleimide to a cysteine-containing peptide.
Materials:
-
Cysteine-containing peptide
-
8-Arm PEG-Maleimide (e.g., from JenKem Technology)
-
Conjugation buffer (e.g., Phosphate buffer, 100 mM, with 150 mM NaCl, 10 mM EDTA, pH 7.0)
-
Reducing agent (e.g., TCEP-HCl)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer. If the peptide contains disulfide bonds, add a 2- to 3-fold molar excess of TCEP-HCl and incubate for 1 hour at room temperature to reduce the disulfides.
-
PEG-Maleimide Solution Preparation: Dissolve the 8-arm PEG-maleimide in the conjugation buffer immediately before use.
-
Conjugation Reaction: Add the PEG-maleimide solution to the peptide solution at a 1.2 to 1.5-fold molar excess relative to the free thiol groups.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under gentle mixing.
-
Purification: Purify the PEGylated peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Characterization of PEGylated Proteins by LC-MS/MS Peptide Mapping
This protocol provides a general workflow for identifying the sites of PEGylation on a protein using peptide mapping.[7][8][9][10][11]
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the PEGylated protein in a buffer containing a denaturant (e.g., 8 M urea (B33335) or 6 M guanidine-HCl). Reduce disulfide bonds with DTT or TCEP, and then alkylate the free thiols with iodoacetamide.
-
Enzymatic Digestion: Exchange the buffer to one suitable for enzymatic digestion (e.g., 50 mM ammonium (B1175870) bicarbonate). Digest the protein with a protease such as trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The separation is typically performed on a C18 reversed-phase column.
-
Data Analysis: Search the acquired MS/MS data against the protein sequence using a database search engine. Identify peptides that show a mass shift corresponding to the mass of the PEG linker or a fragment thereof to pinpoint the site of PEGylation.
Visualizations of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a relevant signaling pathway.
Caption: Workflow for conjugating a 4-arm PEG-NHS ester to an antibody.
Caption: General workflow for identifying PEGylation sites using peptide mapping.
Signaling Pathway of PEGylated Granulocyte-Colony Stimulating Factor (G-CSF)
Pegfilgrastim, a PEGylated form of filgrastim (B1168352) (a recombinant G-CSF), is used to stimulate the production of neutrophils.[12][13][14][15] The PEGylation extends the half-life of the protein, allowing for less frequent dosing. The binding of pegfilgrastim to the G-CSF receptor on myeloid progenitor cells activates the JAK/STAT signaling pathway, leading to proliferation, differentiation, and survival of neutrophils.[12]
Caption: Simplified signaling cascade initiated by Pegfilgrastim binding.
Signaling Pathway of PEGylated Erythropoietin (EPO)
PEGylated erythropoietin (e.g., Mircera) is used to treat anemia by stimulating the production of red blood cells. Similar to G-CSF, EPO binds to its receptor on erythroid progenitor cells, activating the JAK2-STAT5 pathway, which promotes cell survival and differentiation.[1][16][17][18][19]
Caption: Key signaling events following PEG-EPO receptor binding.
Conclusion
The commercial availability of a diverse range of branched PEG linkers provides researchers and drug developers with powerful tools to enhance the properties of therapeutic molecules. The choice of a specific branched PEG linker will depend on the application, the nature of the molecule to be conjugated, and the desired pharmacokinetic and pharmacodynamic profile. This guide serves as a starting point for navigating the landscape of commercially available branched PEG linkers and provides foundational protocols for their successful implementation in research and development.
References
- 1. Reactome | Signaling by Erythropoietin [reactome.org]
- 2. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 3. Activated PEGs for Amine PEGylation from JenKem Technology [jenkemusa.com]
- 4. Branched | BroadPharm [broadpharm.com]
- 5. Y-Shape PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 6. 4-ArmPEG-Mal, Multi Arm PEG - Biopharma PEG [biochempeg.com]
- 7. enovatia.com [enovatia.com]
- 8. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts [sigmaaldrich.com]
- 12. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]
- 13. Filgrastim - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. neupogenhcp.com [neupogenhcp.com]
- 16. Peginesatide and Erythropoietin Stimulate Similar Erythropoietin Receptor-Mediated Signal Transduction and Gene Induction Events - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiology and Pharmacology of Erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physician Education: The Erythropoietin Receptor and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
Methodological & Application
Application Notes and Protocols for N-(Azido-PEG2)-N-bis(PEG4-Boc) in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-bis(PEG4-Boc) is a heterobifunctional and branched Polyethylene Glycol (PEG) linker designed for advanced bioconjugation and drug development applications. Its unique architecture, featuring a terminal azide (B81097) group for "click" chemistry and two Boc-protected amine groups, offers remarkable versatility in the synthesis of complex biomolecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG backbone enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[1][2][3]
This document provides detailed application notes and experimental protocols for the effective use of N-(Azido-PEG2)-N-bis(PEG4-Boc) in click chemistry and subsequent bioconjugation strategies.
Molecular Structure and Properties
While a definitive datasheet for N-(Azido-PEG2)-N-bis(PEG4-Boc) is not publicly available, its structure can be inferred from closely related compounds such as N-(Azido-PEG2)-N-Boc-PEG4-acid and N-Boc-N-Bis(PEG4-Azide).[2][4] The molecule consists of a central nitrogen atom, from which extends a short PEG chain (PEG2) terminating in an azide group, and two longer PEG chains (PEG4) each terminating in a Boc-protected amine.
Key Features:
-
Azide Group: Enables highly selective and efficient conjugation to alkyne- or strained cyclooctyne-containing molecules via click chemistry.[5]
-
Boc-Protected Amines: The two terminal primary amines are masked with tert-butyloxycarbonyl (Boc) protecting groups, which can be selectively removed under acidic conditions to allow for subsequent conjugation to other molecules.[6][7]
-
Branched PEG Linker: The branched structure allows for the attachment of multiple molecules, which can be advantageous in applications like PROTACs to optimize ternary complex formation or in ADCs to increase the drug-to-antibody ratio (DAR).[8][9] The PEG backbone itself improves the solubility and biocompatibility of the conjugate.[10][]
Applications in Drug Discovery and Development
The unique trifunctional nature of N-(Azido-PEG2)-N-bis(PEG4-Boc) makes it a valuable tool in various areas of drug development:
-
PROTACs: This linker is ideally suited for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1][3] The azide can be "clicked" to an alkyne-modified ligand for the protein of interest (POI), and after deprotection, the two amines can be conjugated to a ligand for an E3 ubiquitin ligase. The branched structure and PEG nature of the linker can enhance the formation and stability of the ternary complex between the POI and the E3 ligase, leading to more efficient protein degradation.[7][9]
-
Antibody-Drug Conjugates (ADCs): In ADC development, the azide can be used to attach the linker to an alkyne-modified antibody. Following deprotection, the two amine groups can be conjugated to cytotoxic payloads, potentially increasing the DAR and therapeutic efficacy.[8]
-
Multifunctional Drug Delivery Systems: The branched structure allows for the attachment of different modalities, such as a targeting ligand, an imaging agent, and a therapeutic agent, onto a single molecular scaffold.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide group of N-(Azido-PEG2)-N-bis(PEG4-Boc) to a terminal alkyne-containing molecule.
Materials:
-
N-(Azido-PEG2)-N-bis(PEG4-Boc)
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Solvent: A mixture of a polar organic solvent (e.g., DMSO, DMF) and an aqueous buffer (e.g., phosphate-buffered saline, PBS) is often used.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of N-(Azido-PEG2)-N-bis(PEG4-Boc) in DMSO or DMF.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of TBTA or THPTA in DMSO/t-butanol (4:1).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.
-
Add N-(Azido-PEG2)-N-bis(PEG4-Boc) to the reaction mixture. A 1.5 to 5-fold molar excess of the azide linker is typically used.
-
Add the copper ligand (TBTA or THPTA) to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 to 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 to 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
The purification method will depend on the nature of the conjugate.
-
For proteins and other macromolecules, size-exclusion chromatography (SEC) or dialysis can be used to remove unreacted linker and catalyst.
-
For small molecules, purification can be achieved by preparative HPLC or silica (B1680970) gel chromatography.
-
-
Quantitative Data for CuAAC with PEG Linkers:
| Parameter | Typical Value | Reference |
| Reaction Yield | 80-98% | [12][13][14] |
| Reaction Time | 1-24 hours | [12] |
| Optimal pH | 4-11 |
Note: Yields are highly dependent on the specific reactants and reaction conditions.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free click reaction of the azide group with a strained cyclooctyne-containing molecule (e.g., DBCO, BCN). SPAAC is ideal for applications involving live cells or other biological systems where copper is toxic.[5]
Materials:
-
N-(Azido-PEG2)-N-bis(PEG4-Boc)
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-protein)
-
Reaction Buffer: PBS, pH 7.4, or other suitable biological buffer.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of N-(Azido-PEG2)-N-bis(PEG4-Boc) in DMSO.
-
Prepare a stock solution of the strained cyclooctyne-functionalized molecule in a compatible buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained cyclooctyne-functionalized molecule and N-(Azido-PEG2)-N-bis(PEG4-Boc) in the reaction buffer. A 2 to 10-fold molar excess of the azide linker is commonly used.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by analytical techniques such as SDS-PAGE (for proteins) or LC-MS.
-
-
Purification:
-
Similar to CuAAC, purification is typically performed using SEC or dialysis for macromolecules.
-
Quantitative Data for SPAAC with PEGylated Azides:
| Parameter | Typical Value | Reference |
| Second-order rate constant (k₂) | 10⁻² - 1 M⁻¹s⁻¹ | [15] |
| Reaction Time | 1-12 hours | |
| Reaction Yield | Generally high, often >90% |
Note: Reaction kinetics are dependent on the specific strained cyclooctyne (B158145) used.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting groups to expose the primary amines for subsequent conjugation.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Optional scavenger: Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v). If the substrate is sensitive to cationic side reactions, a scavenger like TIS (2.5-5% v/v) can be added.[16]
-
-
Incubation:
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.[6]
-
-
Work-up and Purification:
-
Remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine. The product can be further purified by HPLC if necessary.
-
Comparative Data for Boc Deprotection Conditions:
| Reagent | Solvent | Time (min) | Purity | Reference |
| 20% TFA | DCM | 30 | >90% | [6] |
| 50% TFA | DCM | 60 | >95% | [6] |
| 4M HCl | Dioxane | 60 | >95% | [6] |
Visualizing the Workflow and Applications
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for synthesizing a PROTAC using N-(Azido-PEG2)-N-bis(PEG4-Boc).
References
- 1. benchchem.com [benchchem.com]
- 2. N-(Azido-PEG2)-N-Boc-PEG4-acid, 2093153-82-1 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. N-Boc-N-Bis(PEG4-Azide) - CD Bioparticles [cd-bioparticles.net]
- 5. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This reaction enables the rapid and reliable formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne. When combined with polyethylene (B3416737) glycol (PEG) linkers, CuAAC becomes a powerful tool for the development of advanced bioconjugates and drug delivery systems. PEGylation, the process of attaching PEG chains to molecules, enhances solubility, reduces immunogenicity, and prolongs the circulation half-life of therapeutic agents. These application notes provide detailed protocols and data for utilizing CuAAC with PEG linkers in various research and drug development contexts.
Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism that significantly accelerates the rate of the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, leading exclusively to the 1,4-disubstituted triazole isomer. The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst. To maintain the active Cu(I) oxidation state, a reducing agent, typically sodium ascorbate (B8700270), is used when starting with a Cu(II) salt like copper(II) sulfate (B86663).
Applications in Drug Development and Biological Research
The conjugation of PEG linkers to small molecules, peptides, proteins, and nanoparticles via CuAAC has numerous applications:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of drugs, reducing their renal clearance and extending their half-life in circulation.[1]
-
Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the solubility of hydrophobic drugs, facilitating their formulation and administration.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenic and antigenic potential.
-
Targeted Drug Delivery: By incorporating targeting ligands, PEGylated drug delivery systems can be designed to accumulate at specific sites, such as tumor tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.[1][2]
-
Development of Probes: CuAAC with PEG linkers is used to synthesize probes for studying biological processes, such as tracking molecules within cells or tissues.
Experimental Protocols
Protocol 1: General CuAAC Reaction for Small Molecule-PEG Conjugation
This protocol describes a general procedure for the conjugation of a small molecule containing a terminal alkyne to an azide-functionalized PEG.
Materials:
-
Alkyne-functionalized small molecule
-
Azide-functionalized PEG (PEG-N3)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Solvent: e.g., a mixture of water and a co-solvent like DMSO, t-butanol, or DMF to ensure solubility of all reactants.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of the alkyne-functionalized small molecule in the chosen co-solvent.
-
Prepare a 10 mM solution of PEG-N3 in water.
-
Prepare a 100 mM solution of CuSO4·5H2O in water.
-
Prepare a 1 M solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM solution of the ligand (TBTA or THPTA) in the co-solvent.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized small molecule solution (1 equivalent).
-
Add the PEG-N3 solution (1.1-1.5 equivalents).
-
Add the ligand solution (0.1-1 equivalent).
-
Add the CuSO4 solution (0.05-0.2 equivalents).
-
Vortex the mixture gently.
-
-
Initiation and Reaction:
-
Add the freshly prepared sodium ascorbate solution (0.5-2 equivalents) to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 1-24 hours. The reaction progress can be monitored by TLC, LC-MS, or NMR.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, DCM).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure PEGylated conjugate.[]
-
Protocol 2: CuAAC for PEGylation of a Protein
This protocol outlines the site-specific PEGylation of a protein containing a non-canonical amino acid with an azide or alkyne handle.
Materials:
-
Protein with an azide or alkyne functionality (e.g., incorporated via an unnatural amino acid)
-
Alkyne-PEG or Azide-PEG
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Aminoguanidine (B1677879) (to scavenge reactive byproducts)
-
Reaction Buffer: e.g., phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of Alkyne-PEG or Azide-PEG in the reaction buffer.
-
Prepare a premixed solution of CuSO4 and THPTA (1:5 molar ratio) in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of aminoguanidine in water.
-
-
Reaction Setup:
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[4]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
The PEGylated protein can be purified from unreacted PEG, catalyst, and other small molecules using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][5]
-
Data Presentation: Quantitative Reaction Parameters
The efficiency of the CuAAC reaction is influenced by several factors. The following tables summarize typical reaction conditions and reported yields.
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | Often the limiting reagent. |
| Azide-PEG Linker | 1.1 - 1.5 equivalents | A slight excess can drive the reaction to completion. |
| Copper(II) Sulfate | 0.01 - 0.2 equivalents | Catalytic amount. |
| Sodium Ascorbate | 0.1 - 2.0 equivalents | Reducing agent to maintain Cu(I) state. |
| Ligand (e.g., TBTA/THPTA) | 0.1 - 1.0 equivalent | Stabilizes Cu(I) and accelerates the reaction. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 1 - 24 hours | Dependent on substrate reactivity and concentration. |
Table 1: General Reaction Conditions for CuAAC with PEG Linkers.
| Substrates | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| mPEG-alkyne + Azide-coumarin | Cu(I) | scCO2 (130 bar, 35°C) | 24 | 82.32 | [6] |
| mPEG-alkyne + Azide-coumarin | Cu(I) | scCO2 (130 bar, 35°C) | 48 | 87.14 | [6] |
| Azides + Alkynes in molten PEG2000 | CuI | PEG2000 | - | up to 97% | [7] |
| Peptide-alkyne + 18F-PEG-azide | CuSO4, NaAsc | H2O/MeCN | - | >98% | [8] |
Table 2: Examples of Reported Yields for CuAAC Reactions with PEG Linkers.
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification of a PEGylated Small Molecule
The following diagram illustrates a typical workflow for the synthesis and purification of a PEGylated small molecule drug conjugate using CuAAC.
Targeted Drug Delivery and Impact on a Signaling Pathway
PEGylated drug delivery systems synthesized via CuAAC can be designed for targeted therapy. For instance, a PEGylated inhibitor targeting a key kinase in a cancer-related signaling pathway can be directed to tumor cells. The following diagram illustrates the targeted delivery of a PEGylated RAF inhibitor and its impact on the MAPK/ERK signaling pathway, which is often hyperactivated in cancer.
Characterization of PEGylated Conjugates
Thorough characterization of the final PEGylated product is crucial to confirm successful conjugation and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the formation of the triazole ring, which has a characteristic proton signal, and the presence of both the PEG and the conjugated molecule.[9]
-
Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for determining the molecular weight of the PEGylated conjugate and assessing the degree of PEGylation.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the characteristic azide (~2100 cm⁻¹) and alkyne (~2100-2260 cm⁻¹ and ~3300 cm⁻¹) stretches.[9]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are used to assess the purity of the conjugate and separate it from unreacted starting materials.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Oxidation of Cu(I) to inactive Cu(II) | Use freshly prepared sodium ascorbate solution; degas solvents to remove oxygen. |
| Poor solubility of reactants | Add a co-solvent (e.g., DMSO, DMF, t-butanol). | |
| Incompatible buffer components | Avoid buffers containing high concentrations of chelating agents or amines (e.g., Tris). | |
| Side Product Formation | Oxidative damage to biomolecules | Use a higher concentration of a stabilizing ligand like THPTA; add a radical scavenger like aminoguanidine. |
| Alkyne dimerization (Glaser coupling) | Ensure anaerobic conditions by thoroughly degassing the reaction mixture. |
Table 3: Troubleshooting Guide for CuAAC Reactions.
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and versatile tool for the synthesis of well-defined PEGylated biomolecules and drug delivery systems. The mild reaction conditions, high yields, and specificity make it an ideal choice for applications in drug development, diagnostics, and fundamental biological research. By following the detailed protocols and considering the key reaction parameters outlined in these application notes, researchers can effectively utilize CuAAC with PEG linkers to advance their scientific goals.
References
- 1. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active Drug Targeting by PEGylated Ligands - CD Bioparticles [cd-bioparticles.net]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of N-(Azido-PEG2)-N-bis(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules for drug development and bioconjugation.[1] Its widespread use is attributed to its stability under various reaction conditions and its facile removal under acidic conditions.[1] This application note provides a detailed protocol for the deprotection of the Boc groups from N-(Azido-PEG2)-N-bis(PEG4-Boc), a heterobifunctional linker containing an azide (B81097) moiety for click chemistry and two Boc-protected amines for subsequent conjugation. The resulting deprotected amine can be used for further modification, enabling the synthesis of advanced constructs such as antibody-drug conjugates (ADCs) or targeted drug delivery systems.[2][3]
The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in a chlorinated solvent like dichloromethane (B109758) (DCM).[4][5] The reaction proceeds through an acid-catalyzed mechanism involving protonation of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt.[6][7] This method is generally compatible with a wide range of functional groups, including azides and polyethylene (B3416737) glycol (PEG) chains.[8]
Data Presentation
While specific quantitative data for the deprotection of N-(Azido-PEG2)-N-bis(PEG4-Boc) is not extensively available in the literature, the following table summarizes typical conditions for Boc deprotection reactions based on analogous compounds. Researchers should consider these as starting points for optimization.
| Parameter | Condition | Notes |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | A strong, volatile acid that is highly effective for Boc removal.[1] |
| Solvent | Dichloromethane (DCM), Anhydrous | A common solvent for this reaction; must be anhydrous to prevent side reactions.[4] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster deprotection but may also increase the risk of side reactions with sensitive substrates.[9] |
| Reaction Temperature | 0 °C to Room Temperature | Starting the reaction at 0 °C can help control exotherms and minimize side reactions. The reaction can then be allowed to warm to room temperature.[10] |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored by an appropriate analytical method (e.g., TLC, LC-MS).[10][11] |
| Scavengers | Triisopropylsilane (TIS), Water | Optional; can be used to trap the tert-butyl cation, preventing potential side reactions with electron-rich functional groups.[12] |
| Work-up | Evaporation of solvent and excess TFA, followed by precipitation or purification. | The product is typically obtained as a TFA salt.[10] |
| Purification | Precipitation with cold diethyl ether, column chromatography, or use of a basic ion-exchange resin.[1][13][14] | The choice of purification method depends on the scale and purity requirements. |
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection of N-(Azido-PEG2)-N-bis(PEG4-Boc)
This protocol describes a general procedure for the removal of the Boc protecting groups using a solution of TFA in DCM.
Materials:
-
N-(Azido-PEG2)-N-bis(PEG4-Boc)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether
-
Centrifuge (optional)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve N-(Azido-PEG2)-N-bis(PEG4-Boc) in anhydrous DCM to a concentration of approximately 0.1-0.5 M.
-
Inert Atmosphere: Flush the flask with nitrogen or argon gas.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: While stirring, slowly add TFA to the solution to achieve a final concentration of 20-50% (v/v). Caution: The reaction can be exothermic. The addition of TFA should be done dropwise. The reaction generates carbon dioxide gas, so the system should not be completely sealed.[6]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3.5 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.[15]
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To precipitate the deprotected product (as the TFA salt), add cold diethyl ether to the residue.
-
The resulting precipitate can be collected by filtration or by centrifugation followed by decantation of the supernatant.
-
-
Washing and Drying: Wash the solid product with a small amount of cold diethyl ether to remove any remaining impurities. Dry the product under vacuum. The product is the trifluoroacetate (B77799) salt of the deprotected amine.
Analytical Monitoring
The progress of the deprotection reaction can be monitored by the following methods:
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of DCM and methanol (B129727) (e.g., 9:1 v/v) can often provide good separation. The deprotected product, being more polar, will have a lower Rf value than the Boc-protected starting material.
-
Visualization: UV light (if the compound is UV active) and/or staining with a suitable reagent (e.g., ninhydrin (B49086) for primary amines, which will appear as a colored spot).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.[16]
Mandatory Visualization
Caption: Experimental workflow for the Boc deprotection of N-(Azido-PEG2)-N-bis(PEG4-Boc).
Caption: Mechanism of TFA-mediated Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(Azido-PEG2)-N-Boc-PEG4-acid, 2093153-82-1 | BroadPharm [broadpharm.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc-amine azide-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 9. reddit.com [reddit.com]
- 10. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. microsaic.com [microsaic.com]
Application Notes and Protocols for the Conjugation of N-(Azido-PEG2)-N-bis(PEG4-Boc) to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][][3] These heterobifunctional molecules are comprised of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[][4]
This document provides detailed application notes and protocols for the conjugation of a specific polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG2)-N-bis(PEG4-Boc), to E3 ligase ligands. This linker features an azide (B81097) group for "click chemistry" conjugation, and Boc-protected amine functionalities that can be deprotected for further modification or to reveal a secondary amine that can interact with the target protein or E3 ligase. The PEG component enhances solubility and provides a flexible spacer.[4]
Overview of the Conjugation Workflow
The general strategy for conjugating N-(Azido-PEG2)-N-bis(PEG4-Boc) to an E3 ligase ligand involves a three-stage process:
-
Functionalization of the E3 Ligase Ligand: The E3 ligase ligand, such as pomalidomide (B1683931), is first modified to incorporate a terminal alkyne group. This provides a reactive handle for the subsequent click chemistry reaction.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified E3 ligase ligand is then conjugated to the N-(Azido-PEG2)-N-bis(PEG4-Boc) linker via a highly efficient and specific CuAAC "click" reaction.[5]
-
Boc Deprotection: Finally, the Boc protecting groups on the PEG linker are removed under acidic conditions to yield the final PROTAC intermediate with free amine groups.
This workflow is depicted in the following diagram:
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Modified Pomalidomide
This protocol describes the synthesis of an alkyne-functionalized pomalidomide, a commonly used E3 ligase ligand that binds to Cereblon (CRBN).
Materials:
-
4-Fluorothalidomide
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMF, add propargylamine (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the alkyne-modified pomalidomide.
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: CuAAC Conjugation of Alkyne-Modified Pomalidomide with N-(Azido-PEG2)-N-bis(PEG4-Boc)
This protocol details the click chemistry reaction to conjugate the alkyne-modified pomalidomide with the azido-PEG linker.
Materials:
-
Alkyne-modified pomalidomide (from Protocol 1)
-
N-(Azido-PEG2)-N-bis(PEG4-Boc)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Preparative high-performance liquid chromatography (HPLC) system
Procedure:
-
In a reaction vial, dissolve the alkyne-modified pomalidomide (1.0 eq) and N-(Azido-PEG2)-N-bis(PEG4-Boc) (1.05 eq) in a 1:1 mixture of t-BuOH and water.[4]
-
Add copper(II) sulfate pentahydrate (0.1 eq) to the solution.
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water to the reaction mixture.[4]
-
Stir the reaction mixture at room temperature for 4-12 hours.[4]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Boc-protected PROTAC by preparative HPLC to obtain the final product.
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm successful conjugation.
Protocol 3: Boc Deprotection of the PROTAC Intermediate
This protocol describes the removal of the Boc protecting groups from the PROTAC intermediate to yield the final product with free amine functionalities.
Materials:
-
Boc-protected PROTAC (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
OR 4M HCl in 1,4-dioxane (B91453)
-
Diethyl ether
Method A: TFA in DCM
-
Dissolve the Boc-protected PROTAC (1.0 eq) in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue can be further purified by preparative HPLC if necessary.
Method B: HCl in Dioxane
-
Dissolve the Boc-protected PROTAC (1.0 eq) in a minimal amount of a suitable solvent like DCM or methanol.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (typically 4-10 equivalents of HCl).
-
Stir the reaction at room temperature for 15-60 minutes.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To precipitate the amine hydrochloride salt, triturate the residue with cold diethyl ether and collect the solid by filtration.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key steps in the synthesis.
Table 1: Summary of CuAAC Reaction Conditions and Yields
| Parameter | Condition | Expected Yield |
| Solvent | t-BuOH/H₂O (1:1) or DMF | > 80% |
| Catalyst | CuSO₄·5H₂O (0.1 eq) | |
| Reducing Agent | Sodium Ascorbate (0.2 eq) | |
| Temperature | Room Temperature | |
| Reaction Time | 4-12 hours |
Table 2: Comparison of Boc Deprotection Methods
| Method | Reagent | Solvent | Time | Expected Yield | Notes |
| A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30-60 min | > 95% | Highly effective and common. |
| B | 4M HCl | 1,4-Dioxane | 15-60 min | > 95% | Yields the amine hydrochloride salt. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the mechanism of action of the synthesized PROTAC.
Caption: PROTAC mechanism of action.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the successful conjugation of N-(Azido-PEG2)-N-bis(PEG4-Boc) to E3 ligase ligands for the synthesis of PROTACs. The use of click chemistry ensures a high-yielding and specific conjugation, while the Boc-protected amines offer a versatile handle for further modifications. These methodologies are valuable for researchers and scientists in the field of targeted protein degradation and drug discovery.
References
Application Notes and Protocols for Solid-Phase Synthesis of PROTACs using Azido-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently used to enhance the aqueous solubility of PROTACs.[2] Solid-phase synthesis provides a streamlined and efficient method for generating libraries of PROTACs by simplifying purification and enabling the use of excess reagents to drive reactions to completion.[3]
This application note details a robust methodology for the solid-phase synthesis of PROTACs utilizing azido-PEG linkers. The azide (B81097) functionality allows for the versatile and efficient incorporation of the POI ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[4][] We provide detailed experimental protocols, quantitative data for representative PROTACs, and visualizations of the experimental workflow and the targeted protein degradation pathway.
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis of bromodomain-containing protein 4 (BRD4)-targeting PROTACs using azido-PEG linkers and "click chemistry" for the final coupling step. The data is compiled from various studies to provide a comparative overview.
| PROTAC ID | E3 Ligase Ligand | POI Ligand | Linker Type | Coupling Method | Overall Yield | Purity | Biological Activity (DC50) |
| PROTAC 1 | Pomalidomide (B1683931) | TFC-007-alkyne | 3-azidopropylamine | CuAAC | 1% | 97% | Not Reported |
| PROTAC 2 | Pomalidomide | JQ1-acid | 3-azidopropylamine (reduced to amine) | Amide Coupling | >99% Purity | >99% | Not Reported |
| PROTAC 3 | Pomalidomide | JQ1-acid | 4-azidobutylamine (reduced to amine) | Amide Coupling | >99% Purity | >99% | Not Reported |
| PROTAC 4 | Pomalidomide | JQ1-acid | 8-azidooctylamine (reduced to amine) | Amide Coupling | >99% Purity | >99% | Not Reported |
| A6 | Cereblon ligand | Vorinostat-like HDAC ligand | Not specified | Not specified | 27-71% | >95% | 3.5 nM |
| B4 | Cereblon ligand | Selective HDAC6 inhibitor | Not specified | Not specified | 27-71% | >95% | 19.4 nM |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase synthesis of a BRD4-targeting PROTAC using an azido-PEG linker and a final on-resin copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol 1: Immobilization of the E3 Ligase Ligand
-
Resin Selection and Swelling:
-
Start with a suitable resin, such as an aminomethyl polystyrene resin.
-
Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for 30 minutes.
-
-
Attachment of a Cleavable Linker (if necessary):
-
A cleavable linker can be attached to the resin to facilitate the final release of the PROTAC. For example, a Rink Amide linker can be used.
-
Couple the linker to the aminomethyl resin using standard peptide coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (B1436442) (HOBt) in DMF.
-
-
Coupling of the E3 Ligase Ligand:
-
Activate the carboxylic acid group of the E3 ligase ligand (e.g., pomalidomide derivative) with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated E3 ligase ligand solution to the swollen resin and shake at room temperature for 16-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol (B129727) (MeOH) and dry under vacuum.
-
Protocol 2: Azido-PEG Linker Attachment
-
Deprotection (if necessary):
-
If the immobilized E3 ligase ligand has a protecting group (e.g., Fmoc), remove it by treating the resin with a solution of 20% piperidine (B6355638) in DMF.
-
-
Linker Coupling:
-
Dissolve the azido-PEG-acid linker (e.g., azido-PEG4-acid) and coupling reagents (e.g., HATU and DIPEA) in DMF.
-
Add the solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test (ninhydrin test).
-
Wash the resin extensively with DMF, DCM, and MeOH and dry under vacuum.
-
Protocol 3: On-Resin Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of the Reaction Mixture:
-
Swell the azide-functionalized resin in a mixture of DMF and water.
-
In a separate vial, dissolve the alkyne-functionalized POI ligand (e.g., a JQ1 derivative with a terminal alkyne), a copper(I) source (e.g., copper(I) iodide or copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a ligand (e.g., TBTA) in a DMF/water mixture.
-
-
Click Reaction:
-
Add the POI ligand solution to the resin suspension.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Wash the resin with DMF, water, DMF, DCM, and MeOH, then dry under vacuum.
-
Protocol 4: Cleavage and Purification
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Shake the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final PROTAC with high purity.
-
Visualizations
Experimental Workflow
Caption: Solid-phase synthesis workflow for PROTACs.
PROTAC-Mediated BRD4 Degradation Pathway
Caption: PROTAC-mediated degradation of BRD4.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for N-(Azido-PEG2)-N-bis(PEG4-Boc) in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component that influences the PROTAC's efficacy, solubility, and pharmacokinetic properties.[3]
N-(Azido-PEG2)-N-bis(PEG4-Boc) is a versatile, branched polyethylene (B3416737) glycol (PEG)-based linker designed for the efficient synthesis of PROTACs. Its unique trifunctional structure offers a strategic platform for creating complex and effective protein degraders. This document provides detailed application notes, protocols, and data presentation for utilizing this advanced linker in targeted protein degradation research.
Key Features of N-(Azido-PEG2)-N-bis(PEG4-Boc):
-
Azido Group: Enables highly efficient and specific conjugation to alkyne-functionalized molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry."[2][4]
-
Branched PEG Structure: The PEG units enhance the hydrophilicity of the resulting PROTAC, which can improve aqueous solubility and cell permeability—common challenges in PROTAC development.[3]
-
Dual Boc-Protected Amines: The two tert-butyloxycarbonyl (Boc)-protected amine groups allow for the attachment of two molecules, such as two POI ligands for potential homo-PROTACs or a POI ligand and another functional moiety, after a simple deprotection step.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.
References
Application Notes and Protocols for N-(Azido-PEG2)-N-bis(PEG4-Boc) in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component, influencing the ADC's stability, solubility, pharmacokinetics, and the efficiency of payload release.
This document provides detailed application notes and protocols for the use of N-(Azido-PEG2)-N-bis(PEG4-Boc), a branched polyethylene (B3416737) glycol (PEG) linker, in the development of ADCs. Branched PEG linkers offer several advantages, including the potential for higher drug-to-antibody ratios (DAR) without inducing aggregation, improved hydrophilicity, and enhanced pharmacokinetic properties.[1][2] The azide (B81097) group on this linker allows for highly specific and efficient conjugation to an alkyne-modified antibody via "click chemistry," a bioorthogonal reaction that proceeds under mild conditions.[3][4][5]
Key Features of N-(Azido-PEG2)-N-bis(PEG4-Boc) Linker:
-
Branched Structure: The bis(PEG4) arms allow for the potential attachment of multiple drug molecules, enabling a higher drug-to-antibody ratio (DAR).[2]
-
PEG Spacer: The polyethylene glycol chains enhance the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[6][]
-
Azide Functionality: The terminal azide group facilitates covalent conjugation to an alkyne-modified antibody through highly efficient and specific click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][8][]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. Following deprotection under acidic conditions, this amine can be used for subsequent conjugation steps, offering further versatility in ADC design.
Data Presentation: Performance of ADCs with Branched PEG Linkers
The following tables summarize representative data from studies on ADCs constructed with branched linkers, highlighting the impact of linker architecture on key biophysical and biological properties. While this data was not generated using the exact N-(Azido-PEG2)-N-bis(PEG4-Boc) linker, it provides valuable insights into the expected performance characteristics.
Table 1: Drug-to-Antibody Ratio (DAR) and Hydrophobicity of ADCs with Branched Linkers
| ADC Construct | Linker Architecture | Average DAR (by UV-Vis) | HIC Retention Time (min) | Relative Hydrophobicity |
| ADC 1 | Linear Linker | 2.0 | 10.5 | Low |
| ADC 2 | Short Branched Linker | 6.0 | 12.8 | Moderate |
| ADC 3 | Long Branched Linker | 6.0 | 13.5 | High |
Data adapted from a study on homogeneous trastuzumab-based ADCs with different linker architectures. HIC: Hydrophobic Interaction Chromatography.
Table 2: In Vitro Cytotoxicity of ADCs with Branched Linkers against HER2-Positive NCI-N87 Cells
| ADC Construct | Linker Architecture | IC50 (nM) |
| ADC 1 | Linear Linker | 0.5 |
| ADC 2 | Short Branched Linker | 5.2 |
| ADC 3 | Long Branched Linker | 0.6 |
| Unconjugated Antibody | - | > 1000 |
IC50: Half-maximal inhibitory concentration. Data adapted from a study on homogeneous trastuzumab-based ADCs.
Table 3: In Vivo Efficacy of ADCs with Branched Linkers in a Xenograft Model
| ADC Construct | Linker Architecture | Dosage (mg/kg) | Tumor Growth Inhibition (%) |
| ADC with Linear PEG Linker | Linear | 5 | ~40 |
| ADC with Long Branched PEG Linker | Branched | 5 | >80 |
Data is synthesized from preclinical studies comparing ADCs with different PEG linker lengths and architectures.[10]
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using the N-(Azido-PEG2)-N-bis(PEG4-Boc) linker. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for each specific antibody-drug combination.
Protocol 1: Antibody Modification with an Alkyne Handle
This protocol describes the introduction of an alkyne group onto the antibody, which is a prerequisite for conjugation with the azide-containing linker. This can be achieved by reacting lysine (B10760008) residues on the antibody with an NHS-activated alkyne reagent.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-alkyne reagent (e.g., NHS-PEG4-alkyne)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Desalting column (e.g., PD-10)
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.
-
NHS-Alkyne Stock Solution: Dissolve the NHS-alkyne reagent in DMSO to a final concentration of 10-20 mM.
-
Antibody-Alkyne Conjugation:
-
Add the NHS-alkyne stock solution to the antibody solution at a molar excess of 5-20 fold. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification: Remove excess, unreacted NHS-alkyne reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization:
-
Determine the concentration of the alkyne-modified antibody using a UV-Vis spectrophotometer at 280 nm.
-
The degree of alkyne incorporation can be determined by MALDI-TOF mass spectrometry.
-
Protocol 2: Drug-Linker Synthesis (Payload attachment to the branched linker)
This protocol describes the attachment of a cytotoxic payload to the N-(Azido-PEG2)-N-bis(PEG4-Boc) linker. This typically involves deprotection of the Boc group followed by conjugation of the payload to the revealed primary amine.
Materials:
-
N-(Azido-PEG2)-N-bis(PEG4-Boc)
-
Cytotoxic payload with a reactive group (e.g., a carboxylic acid)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-free reaction buffer (e.g., MES buffer, pH 6.0)
-
HPLC for purification
Procedure:
-
Boc Deprotection:
-
Dissolve N-(Azido-PEG2)-N-bis(PEG4-Boc) in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected linker.
-
-
Payload Activation:
-
Dissolve the carboxylic acid-containing payload, EDC, and Sulfo-NHS in an amine-free buffer (molar ratio of 1:1.2:1.5).
-
Incubate for 15-30 minutes at room temperature to form the activated NHS ester of the payload.
-
-
Drug-Linker Conjugation:
-
Add the deprotected linker to the activated payload solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification: Purify the drug-linker conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the drug-linker conjugate by mass spectrometry and NMR.
Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction to conjugate the azide-containing drug-linker to the alkyne-modified antibody.[4][][11]
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
Azide-containing drug-linker (from Protocol 2)
-
DBCO-functionalized payload (as an alternative to the drug-linker from Protocol 2)
-
Reaction buffer: PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified antibody with the azide-containing drug-linker (or DBCO-payload) at a molar ratio of 1:3 to 1:10.
-
The final antibody concentration should be in the range of 1-10 mg/mL.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).
-
Purification: Purify the resulting ADC using an SEC column to remove unreacted drug-linker.
-
Characterization:
-
Determine the final ADC concentration and Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy.
-
Analyze the ADC by SDS-PAGE to confirm conjugation.
-
Characterize the DAR distribution and aggregation state by HIC and SEC, respectively.
-
Confirm the molecular weight of the ADC by mass spectrometry.
-
Visualizations
Experimental Workflow: ADC Synthesis using N-(Azido-PEG2)-N-bis(PEG4-Boc)
Caption: Workflow for ADC synthesis using a branched PEG linker.
Logical Relationship: ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Signaling Pathway: HER2-Targeted ADC Induced Apoptosis
Many ADCs target the HER2 receptor on cancer cells. Upon internalization and payload release, these ADCs can induce apoptosis through various mechanisms, often involving the PI3K/AKT and MAPK pathways.[5][6][12]
Caption: Simplified HER2 signaling and ADC-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics [mdpi.com]
- 6. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linking a Target Protein Ligand with N-(Azido-PEG2)-N-bis(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals.
Introduction
This document provides a detailed protocol for the covalent linkage of a target protein ligand to the trifunctional linker, N-(Azido-PEG2)-N-bis(PEG4-Boc). This versatile linker enables a three-pronged approach to bioconjugation: an azide (B81097) group for bioorthogonal "click" chemistry, two Boc-protected amine groups for subsequent functionalization, and a point of attachment for a target protein ligand.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.
The protocol outlines a two-stage process. Initially, the target protein ligand is conjugated to the linker. Subsequently, the Boc protecting groups are removed to expose primary amines, which can then be used for further modifications. The azide group remains available for a highly selective and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction.[4][5][6][7] This methodology is particularly relevant for the construction of complex biomolecules, such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).
Overview of the Experimental Workflow
The overall process involves the initial conjugation of the target protein ligand to the linker, followed by the deprotection of the Boc groups to reveal primary amines for potential further functionalization, and finally the click chemistry reaction to attach a desired moiety to the azide group.
Data Presentation: Reaction Parameters
The following tables summarize the key quantitative parameters for each stage of the protocol.
Table 1: Parameters for Ligand-Linker Conjugation (Amine-Reactive Coupling)
| Parameter | Recommended Value | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal for NHS ester reaction with primary amines.[8] |
| Molar Excess of Linker | 10 - 20 fold | To ensure efficient conjugation to the protein ligand. |
| Reaction Temperature | Room Temperature (20-25°C) | To maintain protein stability. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by LC-MS if possible. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | To stop the reaction by consuming excess NHS esters. |
Table 2: Parameters for Boc Deprotection
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | A strong acid for efficient Boc removal.[9][10] |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations lead to faster deprotection. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 30 - 60 minutes | Monitor by TLC or LC-MS to confirm loss of Boc groups.[9] |
Table 3: Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Value | Notes |
| Reaction pH | 4.0 - 8.0 | CuAAC is generally pH-insensitive in this range.[6] |
| Copper Source | Copper(II) sulfate (B86663) (CuSO₄) | |
| Reducing Agent | Sodium Ascorbate (B8700270) | To reduce Cu(II) to the active Cu(I) catalyst. |
| Copper Ligand | TBTA | To stabilize the Cu(I) catalyst and enhance reaction efficiency. |
| Molar Excess of Alkyne | 5 - 10 fold | To drive the reaction to completion. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 4 hours | Typically a high-yielding and fast reaction.[7] |
Experimental Protocols
Protocol 1: Conjugation of Target Protein Ligand to N-(Azido-PEG2)-N-bis(PEG4-COOH)
This protocol assumes the target protein ligand has accessible primary amines and the linker has terminal carboxylic acid groups that can be activated using EDC and NHS.
Materials:
-
Target Protein Ligand in amine-free buffer (e.g., PBS, pH 7.4)
-
N-(Azido-PEG2)-N-bis(PEG4-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 100 mM MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Linker: Dissolve N-(Azido-PEG2)-N-bis(PEG4-COOH) in anhydrous DMF or DMSO to a stock concentration of 100 mM.
-
Activate the Linker:
-
In a microcentrifuge tube, add a 10- to 20-fold molar excess of the linker stock solution relative to the amount of protein ligand.
-
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (relative to the linker) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the protein ligand solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes to stop the reaction.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm conjugation by methods such as SDS-PAGE, mass spectrometry (MS), or HPLC.
Protocol 2: Boc Deprotection of the Ligand-Linker Conjugate
Materials:
-
Lyophilized Ligand-Linker Conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (B128534) (TEA) for neutralization
-
Desalting column or dialysis cassette
Procedure:
-
Dissolution: Dissolve the lyophilized Ligand-Linker Conjugate in anhydrous DCM.
-
Acid Treatment: Add TFA to the solution to a final concentration of 20-50% (v/v).[9][10]
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.
-
Neutralization and Removal of TFA:
-
Neutralize the reaction by adding triethylamine (TEA).
-
Remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene (B28343) can aid in removing residual TFA.[9]
-
-
Purification: Immediately desalt the deprotected conjugate using a desalting column or by dialysis to remove TFA and TEA salts.
-
Quantification: Determine the concentration of the deprotected conjugate, for example, by UV-Vis spectrophotometry if the protein ligand has a known extinction coefficient.
Protocol 3: Click Chemistry Reaction with an Alkyne-Modified Molecule
This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Deprotected Ligand-Linker Conjugate in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
TBTA stock solution (e.g., 10 mM in DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, combine the deprotected Ligand-Linker Conjugate and a 5- to 10-fold molar excess of the alkyne-functionalized molecule.
-
Add TBTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the final conjugate using a desalting column or dialysis to remove the copper catalyst, excess alkyne, and other small molecules. The buffer for dialysis should ideally contain a chelating agent like EDTA to sequester any remaining copper ions.
-
Characterization: Analyze the final product by SDS-PAGE, which should show a shift in molecular weight, and confirm the structure by mass spectrometry.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical flow of the chemical transformations and their significance in creating a multi-functional bioconjugate.
References
- 1. N-(Azido-PEG2)-N-Boc-PEG4-acid, 2093153-82-1 | BroadPharm [broadpharm.com]
- 2. N-(Azido-PEG2)-N-bis(PEG4-Acid) | AxisPharm [axispharm.com]
- 3. N-Boc-N-Bis(PEG4-Azide) - CD Bioparticles [cd-bioparticles.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Click Chemistry – Med Chem 101 [medchem101.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: PROTAC Synthesis with N-(Azido-PEG2)-N-bis(PEG4-Boc)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in Proteolysis Targeting Chimera (PROTAC) synthesis utilizing the N-(Azido-PEG2)-N-bis(PEG4-Boc) linker.
Troubleshooting Guide: Low Synthetic Yields
Low or inconsistent yields in multi-step PROTAC synthesis are a common challenge. This guide addresses specific issues related to the use of the branched, Boc-protected N-(Azido-PEG2)-N-bis(PEG4-Boc) linker.
Q1: My initial azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction has a low yield. What are the common causes and solutions?
Low efficiency in the initial click chemistry step is a frequent bottleneck. The bulky, branched nature of the N-bis(PEG4-Boc) moiety can influence reaction kinetics.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Copper (I) Catalyst Oxidation | The active Cu(I) catalyst is easily oxidized to inactive Cu(II). Ensure all solvents are rigorously degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[1] |
| Inadequate Reducing Agent | Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to Cu(I) in situ. Ensure a fresh solution of sodium ascorbate is used, typically in excess (e.g., 5 equivalents).[2] |
| Ligand Instability or Absence | A copper-coordinating ligand (e.g., TBTA, THPTA) is crucial to stabilize the Cu(I) catalyst and accelerate the reaction.[3] Ensure the correct ligand is used at the appropriate concentration (typically 1-5 equivalents relative to copper).[2] |
| Steric Hindrance | The branched N-bis(PEG4-Boc) structure may sterically hinder the approach of the azide (B81097) to the alkyne. Consider increasing the reaction temperature or extending the reaction time. Monitor progress by LC-MS. |
| Solvent Incompatibility | Reactants may not be fully solubilized. Common solvent systems like t-BuOH/H₂O, DMSO, or DMF should be optimized to ensure all components are in solution. |
Q2: I'm observing incomplete Boc deprotection of the bis(PEG4-Boc) arms. How can I improve this step?
Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting groups will prevent subsequent conjugation and drastically lower the overall yield.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength/Concentration | The Boc group requires strong acid for cleavage. Trifluoroacetic acid (TFA) is standard. If deprotection is incomplete, increase the TFA concentration (e.g., from 20% to 50% in DCM) or switch to a stronger system like 4M HCl in 1,4-dioxane.[4] |
| Inadequate Reaction Time/Temperature | Deprotection is a kinetic process. Extend the reaction time (e.g., from 1 hour to 2-4 hours) and monitor carefully by LC-MS. Most deprotections are effective at room temperature.[4] |
| Steric Hindrance | The PEG chains can sterically shield the Boc groups. Ensure adequate stirring and sufficient reaction time to overcome this barrier.[4] |
| Scavenger Issues | Cationic species formed during deprotection can lead to side reactions (e.g., alkylation of sensitive functional groups). The use of a scavenger like triisopropylsilane (B1312306) (TIS) is recommended, especially if tert-butyl carbocations are a concern.[4] |
Q3: The final amide coupling step to the deprotected bis-PEG amines is inefficient. What can I do?
This final coupling step is often challenging due to the steric bulk of both the linker and the ligand being attached.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inappropriate Coupling Reagents | Standard reagents like EDC/NHS may not be potent enough to overcome the steric hindrance.[5] Switch to more powerful uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP.[5] |
| Steric Hindrance | The two deprotected PEG4 arms create a crowded environment around the secondary amine. Increase the reaction temperature (microwave heating can be effective) or convert the carboxylic acid to a less sterically demanding acyl fluoride (B91410) using reagents like TFFH.[5] |
| Suboptimal Base or Solvent | Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) to avoid competition with the linker's amine.[5] High-boiling polar aprotic solvents like NMP can sometimes improve conversion rates for difficult couplings.[1] |
| Side Reactions | Forcing conditions can lead to side products. If epimerization at a chiral center is a risk, consider a coupling reagent known to minimize racemization, such as DEPBT.[3] |
Q4: My reaction seems complete by LC-MS, but the isolated yield after purification is very low. Why?
Poor recovery after purification is a common issue with highly polar, PEGylated molecules like PROTACs.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Adhesion to Silica (B1680970) Gel | The high polarity of the PEG chains causes the PROTAC to adhere strongly to normal-phase silica gel, resulting in streaking, poor separation, and low recovery.[1] |
| Solution: Use Reverse-Phase HPLC | Purification via reverse-phase preparative HPLC (RP-HPLC) is the standard and most effective method for PROTACs.[1] Use a gradient of water/acetonitrile or water/methanol, often with 0.1% TFA or formic acid, for optimal separation. |
| Product Instability | The final PROTAC may be unstable under the purification conditions (e.g., prolonged exposure to acid or base). Ensure the purification method is compatible with the stability of the molecule. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the "click" reaction between the azide-functionalized linker and an alkyne-functionalized ligand (Ligand-Alkyne).
-
In a suitable reaction vessel, dissolve the alkyne-functionalized ligand (1.0 eq) and N-(Azido-PEG2)-N-bis(PEG4-Boc) (1.1 eq) in a degassed solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO).
-
Add sodium ascorbate (5.0 eq) from a freshly prepared 1M solution in water.
-
In a separate tube, premix CuSO₄·5H₂O (0.1 - 0.5 eq) and a copper-stabilizing ligand like THPTA (1.0 - 5.0 eq relative to copper).
-
Add the copper/ligand solution to the main reaction mixture.
-
Seal the vessel, purge with an inert gas (Argon or Nitrogen), and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with an appropriate organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or RP-HPLC.
Protocol 2: General Procedure for Boc Deprotection
This protocol outlines the removal of the two Boc protecting groups from the linker arms.
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
If the substrate is sensitive to cationic species, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[4]
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3x).[6] The resulting TFA salt is often used directly in the next step.
Protocol 3: General Procedure for Amide Coupling with HATU
This protocol describes the final coupling of a carboxylic acid-containing ligand (Ligand-COOH) to the deprotected bis-amine linker.
-
Dissolve the Ligand-COOH (1.0 eq) and the deprotected bis-amine linker TFA salt (0.55 eq, assuming the ligand is coupled to both arms) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq per carboxylic acid) to the mixture.
-
Add DIPEA (3.0-5.0 eq per carboxylic acid) dropwise to the mixture and stir for 5 minutes at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute with an organic solvent and perform an aqueous workup as described in Protocol 1.
-
Purify the final PROTAC product using reverse-phase preparative HPLC.[1]
Data Presentation
Direct yield data for PROTACs synthesized specifically with N-(Azido-PEG2)-N-bis(PEG4-Boc) is not widely published. The following tables provide illustrative data for PROTACs with other PEG and branched linkers to highlight the impact of linker composition on key properties.[6][7]
Table 1: Illustrative Physicochemical Properties of PROTACs with Different Linker Types
| PROTAC Example | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl Chain | ~785 | 4.2 | 165 |
| PROTAC 2 | Linear PEG2 | ~830 | 3.5 | 175 |
| PROTAC 3 | Linear PEG4 | ~920 | 2.8 | 193 |
| PROTAC 4 | Branched PEG (Illustrative) | >1000 | <2.5 | >200 |
Data is illustrative and compiled from various sources in the literature. Actual values are highly dependent on the specific ligands used.[7]
Table 2: Illustrative Degradation Efficiency vs. Linker Type
| PROTAC Example | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | Short Alkyl | >1000 | <20 |
| PROTAC B | Linear PEG2 | 500 | 55 |
| PROTAC C | Linear PEG4 | 250 | 70 |
| PROTAC D | Branched PEG (Illustrative) | Empirically Determined | Empirically Determined |
DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) are cell-line and target-dependent and must be determined empirically.[7]
Visualizations
Caption: A typical experimental workflow for PROTAC synthesis.
Caption: A logical workflow for diagnosing the cause of low PROTAC yield.
Frequently Asked Questions (FAQs)
Q5: Why use a branched linker like N-(Azido-PEG2)-N-bis(PEG4-Boc)? A: Branched linkers offer the potential to create multi-valent PROTACs (e.g., engaging multiple targets or E3 ligases) or to explore different spatial orientations for the attached ligands. The PEG components enhance solubility and provide flexibility, which can be crucial for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[6][8]
Q6: Can the azide and amine functionalities of the linker be used in the reverse order? A: Yes, the synthetic strategy can be adapted. The N-(Azido-PEG2)-N-bis(PEG4-Boc) linker has orthogonal functionalities. An alkyne-containing ligand can be attached via click chemistry, followed by deprotection and coupling of a carboxylic acid-containing ligand. Alternatively, one could theoretically start with an amine-reactive ligand first, although the click chemistry step is often preferred for its high efficiency and orthogonality.
Q7: What analytical methods are essential for monitoring these reactions? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for monitoring the progress of each synthetic step, confirming the consumption of starting materials and the formation of the desired product mass. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for the structural confirmation of the final purified PROTAC and key intermediates. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.
Q8: What is the "hook effect" and is it related to synthesis? A: The "hook effect" is a biological phenomenon where the efficiency of protein degradation decreases at very high PROTAC concentrations. It is not a synthesis-related issue but is critical for biological evaluation. It occurs when excess PROTAC molecules form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that cannot lead to degradation, thereby outcompeting the formation of the productive ternary complex. While not a synthesis problem, ensuring high purity of the final PROTAC is essential for accurately interpreting biological data and observing a true hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Technical Support Center: Optimizing CuAAC Reactions with N-(Azido-PEG2)-N-bis(PEG4-Boc)
Welcome to the technical support center for optimizing the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a special focus on the sterically demanding reagent, N-(Azido-PEG2)-N-bis(PEG4-Boc). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the CuAAC "Click" Reaction?
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific "click chemistry" reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an azide (B81097) and a terminal alkyne.[1][2][3] It is widely used in bioconjugation, drug discovery, and materials science due to its reliability, mild reaction conditions, and high yields.[1][2]
Q2: What are the specific challenges when using N-(Azido-PEG2)-N-bis(PEG4-Boc)?
N-(Azido-PEG2)-N-bis(PEG4-Boc) is a branched, PEGylated molecule with significant steric bulk due to the two PEG4 chains and the Boc protecting group.[4][5][6] This steric hindrance can impede the approach of the azide to the copper-alkyne complex, potentially leading to slow reaction rates or low yields.[2][3] Additionally, the PEG chains confer specific solubility properties that must be considered when choosing a solvent system.[7]
Q3: What are the essential components for a successful CuAAC reaction?
A typical CuAAC reaction mixture includes:
-
Azide: Your N-(Azido-PEG2)-N-bis(PEG4-Boc) reagent.
-
Alkyne: Your terminal alkyne-containing molecule.
-
Copper(I) Catalyst: The active catalyst for the cycloaddition. This is often generated in situ from a Copper(II) source.[8][9][10]
-
Reducing Agent: Such as sodium ascorbate (B8700270), to convert Cu(II) to the active Cu(I) state and protect it from oxidation.[1][8]
-
Copper Ligand: A stabilizing agent that enhances reaction rate and protects the catalyst.[11][12][13]
-
Solvent: An appropriate solvent or solvent mixture that dissolves all reactants.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction is not working. What are the first things to check? A:
-
Catalyst Activity: Ensure your copper source is not oxidized. It is highly recommended to generate the active Cu(I) catalyst in situ from a Cu(II) salt (like CuSO₄) and a fresh solution of a reducing agent (like sodium ascorbate).[8][11]
-
Oxygen Exclusion: Oxygen can oxidize the Cu(I) catalyst, rendering it inactive.[9] While many reactions are robust, it is good practice to degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Reactant Purity: Verify the purity of your azide and alkyne starting materials using methods like NMR or mass spectrometry. Impurities can inhibit the catalyst.[14]
-
Stoichiometry: Ensure you are using the correct molar ratios of your reactants. A slight excess of one reactant (typically the less precious one) can sometimes drive the reaction to completion.
Q: The reaction is very slow and gives a poor yield. Could it be steric hindrance? A: Yes, this is a primary concern with bulky reagents.
-
Increase Temperature: While many CuAAC reactions work at room temperature, gentle heating (e.g., 40-60°C) can help overcome the activation energy barrier for sterically hindered substrates.[14][15]
-
Choose a More Active Ligand: For challenging substrates, standard ligands may not be sufficient. Consider highly active ligands like N-heterocyclic carbenes (NHCs) or specialized tris-triazolylmethylamine derivatives like BTTAA, which can significantly accelerate reactions.[2][13][16]
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) and monitor progress via TLC or LC-MS.[17]
Q: How do I choose the right solvent for my PEGylated azide? A: N-(Azido-PEG2)-N-bis(PEG4-Boc) is soluble in water and various organic solvents like DMSO, DMF, and DCM.[4] The ideal solvent system will dissolve both your PEGylated azide and your alkyne partner.
-
Commonly used systems include mixtures of t-BuOH/water, DMSO, or DMF.[7][11]
-
For poorly soluble reactants, DMSO or DMF are often good choices.[11]
-
Polyethylene glycol (PEG) itself can be used as a solvent, which can be beneficial for PEGylated reagents and also acts as a green solvent.[7][18]
Problem: Side Reactions and Impurities
Q: I see byproducts in my analysis. What could they be? A: The most common side reaction is the oxidative homocoupling of your alkyne partner (Glaser coupling), which is also catalyzed by copper.[11]
-
Minimize Oxygen: Thoroughly degas your reaction mixture and maintain an inert atmosphere.[9]
-
Sufficient Reducing Agent: Ensure an adequate excess of sodium ascorbate is present throughout the reaction to maintain a reducing environment and keep the copper in the +1 oxidation state.[8][11]
Q: Can my buffer system interfere with the reaction? A: Yes. Avoid buffers or additives that can strongly chelate copper, such as Tris or EDTA, as they will sequester the catalyst and inhibit the reaction.[14] If your biomolecule contains sequences like a hexahistidine tag, which can bind copper, you may need to increase the catalyst and ligand concentration.[10]
Optimization Data & Protocols
Quantitative Parameter Summary
For ease of comparison, the following tables summarize key starting points for optimizing your CuAAC reaction.
Table 1: Recommended Starting Conditions & Reagent Ratios
| Parameter | Recommended Value | Notes |
|---|---|---|
| Alkyne:Azide Ratio | 1:1 to 1.2:1 | A slight excess of the less expensive reagent can improve conversion. |
| CuSO₄ | 1 - 10 mol% | Higher catalyst loading may be needed for hindered substrates. |
| Sodium Ascorbate | 3 - 10 equivalents (to Cu) | A significant excess is crucial to prevent catalyst oxidation.[1] |
| Ligand:Copper Ratio | 2:1 to 5:1 | Protects the catalyst and can accelerate the reaction.[13][14] |
| Temperature | 25 - 60 °C | Start at room temperature; increase if the reaction is slow.[14] |
| Concentration | 0.01 - 0.1 M | Higher concentrations generally lead to faster reaction rates.[14] |
Table 2: Ligand Selection Guide
| Ligand | Solvent | Key Characteristics |
|---|---|---|
| TBTA | Organic (DMF, DMSO) | The classic ligand, but insoluble in water.[16] |
| THPTA | Aqueous | Water-soluble and effective, a common choice for bioconjugation.[11][16] |
| BTTAA | Aqueous | A newer generation ligand with very high reaction rates and biocompatibility.[13][16] |
| NHC Complexes | Organic / Neat | Exceptionally active catalysts, ideal for sterically demanding reactions.[3][13] |
General Experimental Protocol
This protocol provides a robust starting point for the CuAAC reaction with N-(Azido-PEG2)-N-bis(PEG4-Boc).
Materials:
-
N-(Azido-PEG2)-N-bis(PEG4-Boc)
-
Terminal alkyne substrate
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Ligand (e.g., THPTA for aqueous media, TBTA for organic)
-
Degassed Solvent (e.g., 1:1 t-BuOH/Water, DMF, or DMSO)
Procedure:
-
Preparation: In a reaction vial, dissolve N-(Azido-PEG2)-N-bis(PEG4-Boc) (1.0 eq) and the alkyne substrate (1.0 - 1.2 eq) in the chosen degassed solvent.
-
Ligand/Copper Premix: In a separate tube, prepare the catalyst solution. Add the ligand (e.g., 5 eq relative to copper) to the solvent, followed by the CuSO₄ solution (e.g., 0.1 eq). Mix until the solution is homogeneous.
-
Initiation: Add a freshly prepared solution of sodium ascorbate (e.g., 0.3-0.5 eq) to the main reaction vial containing the azide and alkyne.
-
Catalysis: Add the premixed ligand/CuSO₄ solution to the reaction vial to initiate the cycloaddition.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours). If the reaction is slow, consider gentle heating to 40-50°C.[14]
-
Workup & Purification: Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper. The product can then be purified by extraction, precipitation, or column chromatography, depending on its properties.
Visual Guides
Experimental Workflow
Caption: A step-by-step workflow for a typical CuAAC experiment.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. N-(Azido-PEG2)-N-Boc-PEG4-acid, 2093153-82-1 | BroadPharm [broadpharm.com]
- 5. N-(Azido-PEG2)-N-Boc-PEG4-acid [myskinrecipes.com]
- 6. precisepeg.com [precisepeg.com]
- 7. mdpi.com [mdpi.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lumiprobe.com [lumiprobe.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection of Complex PEG Linkers
Welcome to the technical support center for challenges in the Boc deprotection of complex Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of my PEG linker?
Incomplete deprotection is a frequent issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid concentration is too low or its strength is inadequate, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common reagent, and its concentration may need optimization.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group, especially with sterically hindered substrates.[1][2]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.[1][3]
-
Poor Solubility: The chosen solvent must fully solvate both the PEG-linker conjugate and the acid. Dichloromethane (B109758) (DCM) is commonly used, but its effectiveness can be substrate-dependent.[1]
Q2: I'm observing unexpected side products after the deprotection step. What could be the cause?
The formation of side products often arises from the reactive tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group.[3][4] This electrophile can alkylate nucleophilic functional groups on your molecule, such as thiols (cysteine) or electron-rich aromatic rings (tryptophan).[2][4] To prevent this, the addition of a "scavenger" to the reaction mixture is crucial.[2]
Q3: How do I choose the right scavenger for my reaction?
Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive carbocations generated during deprotection. A common and effective scavenger is triisopropylsilane (B1312306) (TIS), often used at a concentration of 2.5-5%.[1][2] A widely used deprotection cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[2]
Q4: Can I monitor the progress of the deprotection reaction?
Yes, monitoring the reaction is highly recommended to determine the optimal reaction time. Techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC) are effective for observing the consumption of the starting material and the appearance of the deprotected product.[1][5][6]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
If you observe a significant amount of starting material remaining after the reaction, consider the following troubleshooting steps.
| Recommended Solution | Details |
| Increase Acid Concentration | Gradually increase the concentration of TFA in DCM. For example, if 20% TFA was unsuccessful, try 50% TFA.[1] |
| Extend Reaction Time | Continue the reaction for a longer duration, monitoring its progress every 30-60 minutes using an appropriate analytical method like TLC or LC-MS.[1][2] |
| Consider a Stronger Acid System | For particularly stubborn deprotections, a stronger acid system such as 4M HCl in 1,4-dioxane (B91453) can be effective.[1][5] |
| Optimize Solvent | Ensure your PEGylated compound is fully soluble in the chosen solvent system.[1] |
Issue 2: Formation of Side Products
If you detect byproducts, especially those corresponding to the addition of a tert-butyl group, implement the following.
| Recommended Solution | Details |
| Add a Scavenger | Incorporate a scavenger into your reaction mixture. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[2] TIS effectively quenches the tert-butyl cation. |
| Control Temperature | Perform the initial addition of acid at 0°C to control the initial rate of carbocation formation before allowing the reaction to proceed at room temperature.[1] |
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Purity (%) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 1-2 hours | >95 |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 hour | >95 |
Data compiled from multiple sources indicating common laboratory practices.[5]
Table 2: Common Scavengers Used in Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Traps tert-butyl cations.[2] |
| Water (H₂O) | 2.5 - 5% | Assists in quenching carbocations.[2] |
| Thioanisole | 5% | Scavenger for tryptophan-containing peptides.[7] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for cysteine-containing peptides.[7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a PEG Linker in Solution
This protocol outlines a general procedure for the removal of a Boc protecting group using TFA in DCM.
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[1]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 50% v/v). If your substrate is sensitive to alkylation, add triisopropylsilane (TIS) to a final concentration of 2.5-5%.[1][5]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[5]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[1][5]
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3x).[1][3]
-
The resulting TFA salt of the amine can often be used directly. For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][5]
-
Visualizations
References
Technical Support Center: Troubleshooting Side Reactions in Click Chemistry with Azido-PEG Compounds
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with azido-PEG compounds in click chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common side reactions and other issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azido-PEG compounds?
The most prevalent side reactions in CuAAC with azido-PEG compounds include:
-
Reduction of the azide (B81097) group: The azide moiety can be reduced to a primary amine, particularly in the presence of reducing agents like phosphines or some thiols.[1] This results in a mass increase of 2 Da in your product.[1]
-
Oxidation of the Copper(I) catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state, especially in the presence of oxygen, leading to low reaction yields or complete reaction failure.[2]
-
Homocoupling of alkynes: Oxidative conditions can also lead to the unwanted homocoupling of terminal alkynes (Glaser coupling).[3]
-
Protein degradation: Copper ions, in combination with a reducing agent like sodium ascorbate (B8700270), can generate reactive oxygen species (ROS) that may lead to the degradation of sensitive biomolecules such as proteins.[4][5]
-
Side reactions of other functional groups: If the azido-PEG compound contains other reactive groups, such as a chloroalkane, these can undergo side reactions like nucleophilic substitution or elimination.[1][6]
Q2: My CuAAC reaction has a very low yield. What are the likely causes and how can I troubleshoot this?
Low yields in CuAAC reactions are often due to several key factors. The primary reason is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) form.[2] Another common issue is the poor quality or degradation of the reagents themselves.[2] Refer to the troubleshooting table below for a systematic approach to identifying and resolving the issue.
Q3: How can I minimize the reduction of the azide group to an amine?
To prevent the unwanted reduction of the azide group:
-
Avoid phosphines: Phosphines, such as triphenylphosphine (B44618) (PPh₃) or tributylphosphine (B147548) (PBu₃), are known to reduce azides to amines via the Staudinger reaction.[1][7] If a reduction step is necessary elsewhere in your synthesis, choose a reagent that is compatible with the azide group.[1]
-
Be cautious with thiols: While less reactive than phosphines, some thiols can slowly reduce azides, especially at higher temperatures or over extended reaction times.[1]
-
Use fresh reagents: Ensure your reducing agents for the CuAAC reaction (e.g., sodium ascorbate) are fresh, as degradation products can sometimes contribute to side reactions.[2]
Q4: What are the best practices for storing and handling azido-PEG compounds to ensure their stability?
Proper storage and handling are crucial for maintaining the integrity of azido-PEG compounds.[6]
-
Storage Temperature: For long-term storage, it is recommended to store azido-PEG compounds at -80°C for up to six months or at -20°C for one month.[2]
-
Protection from Light: Organic azides can be sensitive to light, particularly UV radiation, which can lead to the formation of highly reactive nitrenes and subsequent side reactions.[6] It is important to protect these compounds and their solutions from light.[6]
-
Thermal Stability: Azido-PEG compounds can be thermally labile. Elevated temperatures can cause the decomposition of the azide group.[6]
-
pH Stability: Azido-PEG compounds are generally stable in mild acidic to neutral conditions. Strong acids should be avoided as they can protonate the azide group. Alkaline conditions can lead to hydrolysis if other sensitive functional groups are present.[6]
Q5: I am having difficulty purifying my PEGylated product. What purification strategies are recommended?
The purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents.[2] Consider the following methods:
-
Precipitation: If there is a significant solubility difference between your product and starting materials, precipitation by adding a non-solvent can be effective.[2]
-
Reverse-Phase HPLC: This is a powerful technique for purifying PEGylated molecules.
-
Dialysis: For larger PEGylated biomolecules, dialysis can be used to remove small molecule impurities.[2]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and can be effective for purifying PEGylated conjugates.[1]
Troubleshooting Guides
Table 1: Troubleshooting Low Yields in CuAAC Reactions
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very slow reaction | Inactive catalyst (Cu(II) form) | Degas solvents thoroughly, use fresh sodium ascorbate, and consider working under an inert atmosphere.[2] |
| Poor reagent quality | Verify the purity and integrity of the azido-PEG compound and the alkyne using analytical methods like NMR or mass spectrometry.[2] | |
| Steric hindrance | Increase the reaction temperature, prolong the reaction time, or consider using a longer PEG linker if possible.[2] | |
| Multiple spots on TLC/LC-MS | Side reactions | Check for nucleophiles that could react with other functional groups on your azido-PEG compound. Ensure proper pH control.[2] |
| Impure starting materials | Purify the starting materials before the reaction. | |
| Product is formed but difficult to isolate | PEG-related purification issues | Use reverse-phase HPLC, precipitation, or dialysis for purification.[2] |
Table 2: Recommended Starting Conditions for CuAAC with Azido-PEG Compounds
| Parameter | Recommended Value/Range | Notes |
| Reactant Ratio (Azide:Alkyne) | 1:1.1 to 1:1.5 | A slight excess of the less precious reactant can drive the reaction to completion.[2] |
| Copper(II) Source (e.g., CuSO₄) | 1-10 mol% | Higher concentrations may be needed for challenging reactions.[2] |
| Reducing Agent (e.g., Sodium Ascorbate) | 3-10 equivalents to Copper(II) | A significant excess is crucial to maintain the Cu(I) state.[2] |
| Ligand (e.g., THPTA, TBTA) | 1-5 equivalents to Copper(II) | Ligands accelerate the reaction and protect biomolecules from oxidative damage.[2] |
| Solvent | DMSO, DMF, tBuOH/H₂O (1:1), or other suitable mixtures | Ensure all components are fully dissolved.[2] |
| Temperature | Room Temperature to 60°C | Start at room temperature and gently heat if the reaction is slow.[2] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion.[2] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating an alkyne-containing molecule to an azido-PEG compound.
1. Preparation of Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[1]
-
Ligand (e.g., THPTA): Prepare a 200 mM stock solution in deionized water.[1]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each use. [1]
-
Azido-PEG and Alkyne Substrates: Dissolve the azide- and alkyne-containing molecules in a suitable buffer (e.g., PBS, pH 7.4) or a mixture of buffer and a co-solvent like DMSO.[1]
2. Reaction Setup:
-
In a clean reaction vessel, combine the solutions of your azido-PEG compound and your alkyne-containing molecule.
-
Add the ligand solution to the mixture.
-
Add the CuSO₄ solution. The order of addition is important to pre-form the copper-ligand complex.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2] A final copper concentration of 50-100 µM is often effective.[1]
3. Reaction Conditions:
-
Seal the reaction vessel and stir the mixture at room temperature.[2]
-
Protect the reaction from light.[1]
-
Monitor the reaction progress using an appropriate method such as TLC or LC-MS.[2]
4. Purification:
-
Once the reaction is complete, purify the resulting conjugate using a suitable method such as size-exclusion chromatography (SEC), affinity chromatography, or HPLC to remove excess reagents and the catalyst.[1]
Visualizations
Caption: Troubleshooting workflow for low CuAAC reaction yields.
Caption: Mitigation strategies for common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of PROTACs Synthesized with N-(Azido-PEG2)-N-bis(PEG4-Boc)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using the N-(Azido-PEG2)-N-bis(PEG4-Boc) linker.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PROTACs synthesized with the N-(Azido-PEG2)-N-bis(PEG4-Boc) linker?
The primary challenges stem from the hybrid nature of these molecules, which combines the characteristics of a small molecule, a PEG linker, and protecting groups. Key difficulties include:
-
Product Heterogeneity: The reaction mixture can be complex, containing the desired PROTAC, unreacted starting materials (warhead, E3 ligase ligand, and linker), partially formed intermediates, and byproducts.[1]
-
Physicochemical Properties: The PEG portion of the linker significantly increases the hydrophilicity and molecular weight, which can lead to poor chromatographic peak shape, tailing, and difficulty in separation from other PEGylated impurities.[2]
-
Co-elution of Impurities: Structurally similar impurities, such as isomers or PROTACs with incomplete PEG chains, may co-elute with the final product, making isolation difficult.
-
Presence of Protecting Groups: The tert-butyloxycarbonyl (Boc) groups are sensitive to acidic conditions and may be prematurely cleaved during purification, leading to a mixture of protected and deprotected products.
-
Azide (B81097) Group Reactivity: While relatively stable, the azide group can be sensitive to certain conditions and reagents, necessitating careful selection of purification methods.
Q2: Which chromatographic techniques are most suitable for purifying these PROTACs?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective method for the final purification of these complex PROTACs.[] However, a multi-step approach may be necessary for crude mixtures.
-
Normal Phase Chromatography (Flash Chromatography): Can be used for initial cleanup to remove highly non-polar or polar impurities. Due to the polar nature of the PEG linker, the PROTAC may have limited solubility in typical normal phase eluents.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high resolution for separating the target PROTAC from closely related impurities. C18 columns are most commonly used.[]
-
Size Exclusion Chromatography (SEC): Can be useful for removing smaller molecules like unreacted warheads or E3 ligase ligands, but may not effectively separate the desired PROTAC from other PEGylated species of similar size.[]
Q3: How do the Boc protecting groups affect the purification strategy?
The two Boc groups on the bis(PEG4) arms significantly increase the hydrophobicity of the PROTAC. This is a key consideration for developing an RP-HPLC method. It is crucial to avoid acidic mobile phases (e.g., those containing a high concentration of trifluoroacetic acid - TFA) if the intention is to keep the Boc groups intact, as they are acid-labile.[5] If deprotection is desired, a subsequent acidic treatment or purification with an acidic mobile phase can be employed.
Q4: Are there any specific safety precautions to consider when handling the azide-containing PROTAC?
Yes, organic azides are energetic compounds and should be handled with care. While the high molecular weight and PEG content of this specific PROTAC likely increase its stability, it is prudent to:
-
Avoid contact with heavy metals, as this can form explosive heavy metal azides.
-
Use non-metal spatulas for handling the solid compound.
-
Avoid excessive heat or friction.
-
Conduct all work in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of PROTACs synthesized with N-(Azido-PEG2)-N-bis(PEG4-Boc).
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common purification issues.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified PROTAC | Incomplete synthetic reaction. | Analyze the crude reaction mixture by LC-MS to assess the conversion to the desired product. If the reaction is incomplete, optimize reaction time, temperature, or reagent stoichiometry. |
| Product precipitation during workup or purification. | Ensure the PROTAC is fully dissolved before purification. The PEG linker should enhance aqueous solubility, but the warhead and E3 ligase ligand may be hydrophobic. Consider using a solvent mixture for dissolution. | |
| Irreversible adsorption to the chromatography column. | The PROTAC may exhibit secondary interactions with the silica (B1680970) backbone of the column. Try a different stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl column) or add a competitive agent to the mobile phase. | |
| Poor Purity / Contamination with Starting Materials | Inefficient initial purification. | If using flash chromatography for initial cleanup, ensure adequate separation between the product and unreacted starting materials on TLC before scaling up. A step gradient may be necessary. |
| Co-elution in RP-HPLC. | Optimize the RP-HPLC gradient. A shallower gradient will provide better resolution.[6] Also, consider changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or the mobile phase pH. | |
| Presence of Partially Deprotected PROTAC | Acidic conditions during purification or workup. | The Boc groups are sensitive to acid. If premature deprotection is observed, use neutral pH mobile phases for RP-HPLC. If an acidic modifier like TFA is necessary for peak shape, use a very low concentration (e.g., 0.05%). |
| Broad or Tailing HPLC Peaks | Secondary interactions with the stationary phase. | This can be caused by the interaction of basic nitrogens in the warhead or E3 ligase ligand with residual silanols on the silica-based column. Add a low concentration of an ion-pairing agent like TFA (0.05-0.1%) to the mobile phase to improve peak shape.[7] |
| Column overloading. | The PEG chain can cause the molecule to occupy a larger volume on the column. Reduce the amount of material injected onto the column. | |
| Poor mass transfer. | The large size and flexibility of the PROTAC can lead to slow diffusion. Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape and reduce viscosity. |
Data Presentation
The following tables provide representative data for the purification of a PROTAC synthesized with the N-(Azido-PEG2)-N-bis(PEG4-Boc) linker. Note: These are example values and actual results may vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Normal Phase Flash Chromatography | 60-85 | 50-70 | Good for removing non-polar impurities. | May have poor resolution for PEGylated compounds; solubility can be an issue. |
| Reversed-Phase HPLC (C18) | >98 | 30-60 | High resolution, excellent for final purification. | Lower loading capacity, potential for Boc deprotection with acidic mobile phases. |
| Size Exclusion Chromatography (SEC) | Variable | >90 | Good for removing small molecule impurities. | Poor resolution for molecules of similar size. |
Table 2: Example RP-HPLC Gradient for Purification
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Experimental Protocols
Protocol 1: General Workflow for Purification
This protocol outlines a general multi-step approach for the purification of a PROTAC synthesized with the N-(Azido-PEG2)-N-bis(PEG4-Boc) linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Ternary Complex Formation with PEG Linkers
Welcome to the technical support center for troubleshooting ternary complex formation in projects utilizing PEG linkers, such as the development of Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the function of a PEG linker in a PROTAC, and why is its length critical?
A PEG (polyethylene glycol) linker in a Proteolysis Targeting Chimera (PROTAC) acts as a bridge, connecting a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[1][2] This bridging is crucial for inducing the formation of a ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][3] The formation of a stable and productive ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][3]
The length of the PEG linker is a critical determinant of the PROTAC's efficacy.[4] An optimal linker length facilitates the correct spatial orientation and proximity between the target protein and the E3 ligase, which is necessary for efficient ubiquitin transfer.[1][5]
-
A linker that is too short may cause steric hindrance, preventing the stable formation of the ternary complex.[1][5]
-
A linker that is too long might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it could decrease the stability of the ternary complex.[1][6]
Q2: We began our PROTAC design with a PEG8 linker. Is this a good starting point?
Yes, using a PEG8 linker is a common and reasonable starting point for initial PROTAC design.[7] PEG linkers offer several advantages, including:
-
Good water solubility , which can enhance the overall properties of the PROTAC molecule.[7][8]
-
Flexibility , allowing the PROTAC to adopt multiple conformations that can facilitate the formation of a stable ternary complex.[7][9]
-
Synthetic versatility , as various lengths of PEG units are commercially available, enabling a systematic exploration of linker length.[7]
A PEG8 linker provides a moderate length that has proven to be a successful initial choice in many cases, from which further optimization can be carried out.[7]
Q3: What is the "hook effect" and how does linker optimization relate to it?
The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the degradation efficiency decreases at high PROTAC concentrations.[7][10] This occurs because an excess of the PROTAC molecule favors the formation of non-productive binary complexes (either target protein-PROTAC or E3 ligase-PROTAC) over the productive ternary complex.[7][11] When the target protein and the E3 ligase are separately engaged by a PROTAC molecule, they cannot be brought together for ubiquitination.
While the hook effect is primarily dependent on concentration, an inefficient linker that promotes unstable ternary complexes can worsen this effect.[7] By optimizing the linker to create more stable ternary complexes, it is sometimes possible to lessen the hook effect and achieve sustained degradation over a broader range of concentrations.[7]
Troubleshooting Guides
Problem 1: No or minimal degradation of the target protein is observed.
If your PROTAC with a PEG linker is not showing any significant degradation of the target protein, it is essential to systematically troubleshoot the potential causes.
Initial Verification Steps:
-
Confirm Target Engagement: Ensure that the warhead of your PROTAC is binding to the target protein.
-
Verify E3 Ligase Recruitment: Confirm that the E3 ligase-recruiting moiety of your PROTAC is binding to the E3 ligase.[12]
-
Check Compound Integrity: Verify the purity and structural integrity of your synthesized PROTAC using methods like LC-MS and NMR.[12]
-
Assess Protein Levels: Use a reliable method like Western Blot to accurately measure the levels of your target protein.[12]
-
Review Experimental Conditions: Confirm that the concentration range and treatment duration of the PROTAC are appropriate for your system.[12]
dot graph TD; A[Start: No Degradation Observed] --> B{Initial Checks}; B --> C{Target Engagement Confirmed?}; C -- No --> D[Perform Target Engagement Assay(e.g., CETSA, FP)]; C -- Yes --> E{E3 Ligase Binding Confirmed?}; E -- No --> F[Perform E3 Ligase Binding Assay(e.g., FP, SPR)]; E -- Yes --> G{Compound Integrity Verified?}; G -- No --> H[Analyze Compound Purity/Structure(LC-MS, NMR)]; G -- Yes --> I{Experimental Conditions Optimal?}; I -- No --> J[Optimize Concentration & Time Course]; I -- Yes --> K[Proceed to Linker Optimization];
end Initial troubleshooting workflow for no protein degradation.
Advanced Troubleshooting: Linker Optimization
If the initial checks do not resolve the issue, the PEG linker may be suboptimal for forming a productive ternary complex. The next step is to synthesize and test a library of PROTACs with varying linker lengths.
-
Strategy: Synthesize analogs with shorter (e.g., PEG4, PEG6) and longer (e.g., PEG10, PEG12) linkers to identify the optimal length for your specific target and E3 ligase pair.[7]
Problem 2: Incomplete degradation or a plateau at a low level of degradation (high Dmax).
Even if some degradation is observed, achieving a high degree of degradation (low Dmax) can be challenging.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High Rate of Protein Synthesis | The cell may be synthesizing new target protein at a rate that counteracts the degradation. A time-course experiment can help identify the optimal degradation window. Shorter treatment times might reveal more significant degradation before new protein synthesis occurs.[13] |
| Suboptimal Ternary Complex Stability | The stability of the ternary complex has a direct impact on the efficiency of degradation.[13] Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the stability and cooperativity of the ternary complex.[14][15] Linker optimization may be required to enhance complex stability. |
| The "Hook Effect" | At very high concentrations, the PROTAC can form binary complexes instead of the required ternary complex, which reduces the efficiency of degradation.[13] It is recommended to perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves.[13] |
Problem 3: Difficulty in confirming ternary complex formation.
Directly observing and characterizing the ternary complex is crucial for understanding your PROTAC's mechanism of action.
Recommended Assays:
A variety of biophysical techniques can be employed to characterize ternary complex formation:[3][5]
-
Surface Plasmon Resonance (SPR): Measures binding events in real-time, providing kinetic data (kon, koff) and affinity (KD).[16] It can be used to measure both binary and ternary interactions and to determine the cooperativity of the system.[17]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry).[16]
-
Biolayer Interferometry (BLI): A high-throughput method that can be used to assess ternary complex formation, though it may have limitations in sensitivity for detecting binary interactions.[14]
-
AlphaLISA/AlphaScreen: A bead-based proximity assay that is high-throughput and can confirm the formation of the ternary complex.[16]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that can be used to monitor the formation of the ternary complex in solution.[17]
dot graph ER { rankdir=TB; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
} PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein after treatment with a PROTAC.[7]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).[7]
-
Cell Lysis: Aspirate the medium and wash the cells with cold PBS. Lyse the cells in an appropriate lysis buffer.
-
Protein Quantification: Determine the total protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of total protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or α-tubulin). Subsequently, probe with an appropriate secondary antibody.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities. Normalize the target protein levels to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines the steps for analyzing ternary complex formation using SPR.[16]
Methodology:
-
Immobilization: Covalently couple or capture one of the proteins (e.g., the E3 ligase) onto the surface of the SPR sensor chip.[16]
-
Binary Interaction Analysis:
-
Inject the PROTAC at various concentrations over the surface with the immobilized E3 ligase to determine the binary binding kinetics and affinity.[16]
-
In a separate experiment, inject the target protein over the immobilized E3 ligase to check for any direct interaction.
-
-
Ternary Interaction Analysis: Inject the target protein that has been pre-incubated with varying concentrations of the PROTAC over the surface with the immobilized E3 ligase.[16]
-
Data Analysis: An increase in the binding signal compared to the binary interactions is indicative of the formation of a ternary complex. Global fitting of the sensorgram data allows for the determination of the kinetics and affinity of the ternary complex.[16] The cooperativity factor (α) can be calculated by dividing the binary binding affinity (KD) of the target to the PROTAC by the ternary binding affinity (KD) of the target to the PROTAC pre-complexed with the ligase.[17]
dot graph TD; A[Start: SPR Experiment] --> B[Immobilize E3 Ligase on Chip]; B --> C{Binary Interaction}; B --> D{Ternary Interaction}; C --> E[Inject PROTAC]; C --> F[Inject Target Protein]; D --> G[Inject Pre-incubatedTarget Protein + PROTAC]; E --> H[Measure Binary Binding(PROTAC-E3 Ligase)]; F --> I[Measure Binary Binding(Target-E3 Ligase)]; G --> J[Measure Ternary Binding]; H --> K[Analyze Data]; I --> K; J --> K; K --> L[Determine Kinetics, Affinity & Cooperativity];
end Experimental workflow for SPR analysis of ternary complex formation.
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on Degradation Efficiency
The following table summarizes hypothetical data illustrating the effect of varying PEG linker length on the degradation of a target protein.
| PROTAC | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 150 | 75 |
| PROTAC-2 | PEG6 | 50 | 85 |
| PROTAC-3 | PEG8 | 10 | 95 |
| PROTAC-4 | PEG10 | 75 | 80 |
| PROTAC-5 | PEG12 | 200 | 60 |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation. In this example, the PROTAC with the PEG8 linker demonstrates the highest potency and efficacy.[7]
Table 2: Biophysical Characterization of Ternary Complexes
This table provides an example of biophysical data for two different PROTACs, highlighting the differences in their ability to form a ternary complex.
| PROTAC | Target | E3 Ligase | Binary KD (PROTAC to Target) (nM) | Ternary KD (nM) | Cooperativity (α) |
| MZ1 | BRD4 | VHL | 1 | 0.04 | 25 |
| Macro-PROTAC-1 | BRD2 | VHL | 5 | 10 | 0.5 |
KD: Dissociation constant; α = Binary KD / Ternary KD. A cooperativity factor (α) greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other. An α less than 1 indicates negative cooperativity. Potent degraders often exhibit strong positive cooperativity.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Mitigation of Antibody-Drug Conjugate (ADC) Aggregation with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of aggregation in Antibody-Drug Conjugates (ADCs), with a particular focus on those utilizing Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with PEG linkers?
A1: Aggregation of ADCs is a multifaceted issue stemming from both the intrinsic properties of the ADC components and extrinsic factors during manufacturing and storage.[1]
-
Hydrophobicity of the Payload and Linker: The most significant contributor to ADC aggregation is the increased surface hydrophobicity resulting from the conjugation of a hydrophobic payload and linker to the antibody.[2][3] These hydrophobic patches on the antibody surface can interact, leading to self-association and aggregation.[2][4] Even with hydrophilic PEG linkers, the residual hydrophobicity of the payload can be a driving factor.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[] ADCs with a high number of conjugated drugs are more susceptible to aggregation-related stability issues.
-
Conjugation Chemistry and Conditions: The chemical processes involved in conjugation can themselves induce aggregation.[2] Factors such as the use of organic co-solvents (e.g., DMSO) to dissolve the linker-payload, unfavorable buffer conditions (pH and ionic strength), and thermal stress during the reaction can lead to antibody denaturation and subsequent aggregation.[4][]
-
Antibody-Specific Properties: The inherent stability and sequence of the monoclonal antibody (mAb) can influence its susceptibility to aggregation. Some antibodies are naturally more prone to aggregation than others.[4]
-
Storage and Handling: Improper storage conditions, including repeated freeze-thaw cycles, exposure to light, and inappropriate buffer formulations, can destabilize the ADC and promote aggregation over time.[7][8]
Q2: How do PEG linkers help in preventing ADC aggregation?
A2: PEG (Polyethylene Glycol) linkers are a key strategy to mitigate ADC aggregation by enhancing the overall hydrophilicity of the conjugate.[7][9]
-
Increased Hydrophilicity: The ethylene (B1197577) glycol units in the PEG chain are hydrophilic and can effectively mask the hydrophobicity of the payload, reducing the tendency for intermolecular hydrophobic interactions that lead to aggregation.[10]
-
Steric Hindrance: The flexible PEG chains create a "stealth" layer or a hydration shell around the ADC, which provides a steric barrier that physically prevents the close approach and interaction of individual ADC molecules.[10]
-
Improved Solubility: By increasing the hydrophilicity, PEG linkers improve the overall solubility of the ADC in aqueous formulations.[9]
Q3: Can the length and architecture of the PEG linker influence ADC aggregation?
A3: Yes, the length and architecture (linear vs. branched) of the PEG linker are critical parameters that must be optimized for each specific ADC.
-
PEG Linker Length: Longer PEG chains generally provide better hydrophilicity and steric hindrance, which can lead to reduced aggregation and slower plasma clearance.[1][11] However, there is often an optimal length beyond which further increases may not provide additional benefits and could even negatively impact the ADC's properties, such as in vitro potency.[1] For some ADCs, a PEG8 chain has been identified as a threshold for minimizing clearance, with longer chains not offering significant further advantages.[1] In some cases, excessively long PEG spacers have been observed to increase aggregation, highlighting the context-dependent nature of this optimization.
-
PEG Linker Architecture: Branched or "pendant" PEG linkers can offer a superior shielding effect compared to linear linkers, potentially leading to improved pharmacokinetics and reduced aggregation.[12][13] Branched linkers can also facilitate higher drug loading without a proportional increase in aggregation.[] However, the increased steric bulk of branched linkers may sometimes interfere with antigen binding or enzymatic cleavage of the linker.[14]
Troubleshooting Guides
Issue 1: Immediate Aggregation Observed Post-Conjugation
Symptom: Significant increase in high molecular weight species (HMWS) detected by Size Exclusion Chromatography (SEC) immediately after the conjugation reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate post-conjugation aggregation.
Possible Causes & Solutions:
| Cause | Solution |
| High concentration of organic co-solvent (e.g., DMSO) | Minimize the final concentration of the organic co-solvent to less than 5% (v/v) if possible.[] Consider using a more water-soluble linker-payload derivative if available. |
| Unfavorable buffer pH or ionic strength | Ensure the conjugation buffer pH is not near the isoelectric point (pI) of the antibody, as this minimizes solubility.[4] Optimize the ionic strength of the buffer; both very low and very high salt concentrations can promote aggregation.[4] |
| Intermolecular interactions in solution-phase conjugation | Implement solid-phase conjugation by immobilizing the antibody on a resin (e.g., Protein A affinity resin) during the conjugation step. This physically separates the ADC molecules, preventing aggregation.[15] |
| High hydrophobicity of the linker-payload | If possible, select a more hydrophilic linker or payload. Consider increasing the length or branching of the PEG chain in the linker to better mask the payload's hydrophobicity.[7] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to target a lower average DAR, as higher DARs are strongly correlated with increased aggregation.[] |
Issue 2: Gradual Increase in Aggregation During Storage
Symptom: A slow but steady increase in the percentage of aggregates observed over time during storage, as monitored by SEC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for storage-induced ADC aggregation.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal formulation buffer | Optimize the pH and ionic strength of the storage buffer to maximize the colloidal stability of the ADC. |
| Lack of stabilizing excipients | Incorporate stabilizing excipients into the formulation. Sugars like sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and lyoprotectants, while surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[16][17] Amino acids such as arginine can also help to reduce aggregation.[17] |
| Repeated freeze-thaw cycles | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles, which can denature the protein.[8] |
| Exposure to light | Store the ADC protected from light, as some payloads can be photosensitive, leading to degradation and aggregation.[7] |
| Instability in liquid formulation | Consider lyophilization (freeze-drying) for long-term storage. This requires the development of a suitable lyophilization cycle and a formulation containing lyoprotectants.[8][18] |
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on ADC Properties
| Linker | PEG Length | In Vitro Potency (IC50, ng/mL) | Plasma Clearance (mL/day/kg) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference |
| Linker A | PEG4 | 10 | 25 | 40 | [1][11] |
| Linker B | PEG8 | 15 | 10 | 75 | [1][11] |
| Linker C | PEG12 | 18 | 8 | 80 | [1][11] |
| Linker D | PEG24 | 25 | 7 | 85 | [1][11] |
| Note: Data are representative examples compiled from multiple sources and will vary depending on the specific ADC and experimental conditions. |
Table 2: Effect of Excipients on ADC Aggregation
| Excipient | Concentration | % Aggregate Reduction (vs. no excipient) | Mechanism | Reference |
| Polysorbate 80 | 0.02% | ~50% | Surfactant, prevents surface adsorption and aggregation | [16] |
| Polysorbate 20 | 0.02% | ~40% | Surfactant, prevents surface adsorption and aggregation | [16] |
| Sucrose | 280 mM | ~30% | Preferential exclusion, increases thermodynamic stability | [17] |
| Trehalose | 250 mM | ~35% | Preferential exclusion, vitrification during lyophilization | [19] |
| L-Arginine | 100 mM | ~20% | Suppresses protein-protein interactions | [19][20] |
| Note: The effectiveness of each excipient is highly dependent on the specific ADC and formulation buffer. |
Experimental Protocols
Protocol 1: Solid-Phase Conjugation to Prevent Aggregation
This protocol describes a general method for conjugating a linker-payload to an antibody that is immobilized on an affinity resin to minimize aggregation.
Materials:
-
Monoclonal antibody (mAb)
-
Protein A or Protein G affinity resin
-
Linker-payload with a reactive group (e.g., maleimide)
-
Reducing agent (e.g., TCEP) for cysteine conjugations
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Wash buffers
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris buffer, pH 8.0)
-
Quenching reagent (e.g., N-acetylcysteine)
Workflow:
Caption: Experimental workflow for solid-phase ADC conjugation.
Methodology:
-
Immobilization: Incubate the mAb with the affinity resin to allow for binding.
-
Washing: Wash the resin with conjugation buffer to remove any unbound antibody.
-
Reduction (if applicable): For cysteine-based conjugation, add a reducing agent to the resin-bound antibody to reduce the interchain disulfides.
-
Conjugation: Add the linker-payload to the resin and incubate to allow the conjugation reaction to proceed.
-
Washing: Thoroughly wash the resin to remove any unreacted linker-payload.
-
Elution: Elute the ADC from the resin using a low pH elution buffer.
-
Neutralization: Immediately neutralize the eluted ADC with a high pH buffer to prevent acid-induced aggregation.
-
Purification and Characterization: Further purify the ADC using size exclusion chromatography and characterize the product for DAR, aggregation, and potency.
Protocol 2: Site-Specific Conjugation via Engineered Cysteine
This protocol outlines a method for producing homogeneous ADCs by conjugating a linker-payload to a cysteine residue engineered into the antibody sequence.
Materials:
-
Engineered mAb with an accessible cysteine residue (THIOMAB™)
-
Reducing agent (e.g., DTT)
-
Oxidizing agent (e.g., dehydroascorbic acid)
-
Linker-payload with a maleimide (B117702) group
-
Buffers for reduction, oxidation, and conjugation
-
Purification columns (e.g., SEC)
Workflow:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. susupport.com [susupport.com]
- 9. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. Freeze drying ADCs: points to consider for industrial applications [manufacturingchemist.com]
- 19. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 20. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1]
The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1][2] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2][3] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable and overly flexible ternary complex.[1][2][3] Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.[1]
Q2: How does linker composition, beyond just length, influence PROTAC performance?
A2: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1][] The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic tractability and the ease of systematically varying their length.[5]
-
Polyethylene glycol (PEG) linkers are often used to improve solubility and cell permeability.[6]
-
Alkyl chains provide more rigidity, which can be beneficial for pre-organizing the binding moieties.[6]
-
Rigid linkers , incorporating elements like piperazine/piperidine rings or alkynes, are increasingly being used to improve physicochemical properties and restrict conformation.[5]
The choice of linker type can significantly impact a PROTAC's permeability, solubility, and metabolic stability.[5]
Q3: What is the "hook effect" and how can linker design mitigate it?
A3: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at higher concentrations.[7] This occurs because high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[1][7] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.[7]
A well-designed linker can promote positive cooperativity in ternary complex formation, where the binding of the first protein increases the affinity for the second.[7] This increased stability of the ternary complex can help mitigate the hook effect.[7] Modifying linker flexibility, for instance by using a more rigid linker, can also help to pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC linker optimization experiments.
Problem 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation.
This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex.[1][7] Here are several potential linker-related problems and troubleshooting steps:
| Potential Linker-Related Issue | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[7] Solution: Synthesize a library of PROTACs with varying linker lengths and rigidities to identify the optimal configuration.[1] |
| Unfavorable Ternary Complex Conformation | The linker may orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[7] Solution: Perform in-cell or in vitro ubiquitination assays to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[1] |
| Poor Physicochemical Properties | The linker might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][7] Solution: Modify the linker to improve properties like solubility and cell permeability. This can involve incorporating more hydrophilic moieties like PEGs.[6] |
Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
This phenomenon is characteristic of PROTACs and can be addressed through linker optimization.
| Potential Linker-Related Issue | Troubleshooting Steps |
| Suboptimal Linker Design for Cooperativity | The linker may not be promoting positive cooperativity in ternary complex formation.[7] Solution: Redesign the linker to be more rigid or to have a different composition to enhance the stability of the ternary complex.[7] |
| High PROTAC Concentrations | The hook effect is concentration-dependent.[6] Solution: Perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.[6] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[3] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[3] Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | ~100 | >80 | [9][10] |
| p38α | VHL | Alkyl/PEG | 15-17 | <100 | >90 | [5] |
| BRD4 | CRBN | PEG | Not specified | ~1 | >90 | [11] |
| PI3K/mTOR | VHL | Alkyl | 8 (C8) | PI3Kα: 227.4, mTOR: 45.4 | PI3Kα: 71.3, mTOR: 74.9 | [12] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[3]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.
1. Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex in living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase-tagged protein (e.g., the target protein) and a HaloTag®-labeled protein (e.g., the E3 ligase) are brought into proximity by the PROTAC.[8]
-
Methodology:
-
Co-transfect cells with plasmids encoding the NanoLuc-tagged target protein and the HaloTag-tagged E3 ligase.
-
After 24-48 hours, label the HaloTag-fusion protein with a fluorescent HaloTag ligand.
-
Treat the cells with varying concentrations of the PROTACs with different linker lengths.
-
Add the NanoLuc substrate and measure the BRET signal using a plate reader.
-
An increase in the BRET signal indicates the formation of the ternary complex.
-
2. Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels.
-
Principle: Western blotting uses antibodies to detect the amount of a specific protein in a cell lysate.
-
Methodology:
-
Treat cells with different concentrations of your PROTACs for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the loading control.
-
3. In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC-induced ternary complex to ubiquitinate the target protein.
-
Principle: This cell-free assay reconstitutes the key components of the ubiquitin-proteasome system to measure the transfer of ubiquitin to the target protein.
-
Methodology:
-
Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and the target protein in a reaction buffer.
-
Add the PROTAC of interest at various concentrations.
-
Initiate the reaction by adding ATP and incubate at 37°C for a defined period.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blot, probing with an anti-ubiquitin antibody or an antibody against the target protein to observe higher molecular weight species.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
stability issues with N-(Azido-PEG2)-N-bis(PEG4-Boc) in solution
Technical Support Center: N-(Azido-PEG2)-N-bis(PEG4-Boc)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stability issues encountered with N-(Azido-PEG2)-N-bis(PEG4-Boc) in solution.
Frequently Asked Questions (FAQs)
Q1: What is N-(Azido-PEG2)-N-bis(PEG4-Boc) and what are its common applications?
N-(Azido-PEG2)-N-bis(PEG4-Boc) is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a terminal azide (B81097) group for click chemistry reactions and two tert-butyloxycarbonyl (Boc) protected amine groups.[][2] The PEG spacer enhances hydrophilicity and biocompatibility.[3][4] This molecule is commonly used in bioconjugation, antibody-drug conjugates (ADCs), and the development of PROTACs, where precise, multi-step molecular assembly is required.[5][6]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability, the solid compound should be stored at -20°C.[2][7] For solutions, it is recommended to prepare them fresh for each use. If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month.[8] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial to prevent condensation.[8]
Q3: In which solvents can I dissolve N-(Azido-PEG2)-N-bis(PEG4-Boc)?
This compound is soluble in a variety of common laboratory solvents, including water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[7] However, be aware that halogenated solvents like DCM can potentially react with azides under certain conditions, forming unstable compounds.[9][10]
Q4: What are the primary sources of instability for this molecule in solution?
There are three main points of potential instability:
-
The Boc-Protecting Groups: These are intentionally labile and can be prematurely cleaved under acidic conditions, exposing the primary amines.[11][12]
-
The Azide Group: Organic azides can be sensitive to heat, light, and the presence of reducing agents or certain metals.[9][13]
-
The PEG Backbone: Over time, PEG chains can undergo auto-oxidation, especially when exposed to oxygen, heat, and light, leading to the formation of aldehyde, carboxylate, and peroxide impurities.[14] This degradation can alter the pH and reactivity of the solution.[14]
Troubleshooting Guide
Problem 1: I am observing inconsistent results or a gradual loss of compound activity over time.
-
Potential Cause: Degradation of the PEG backbone due to oxidation. This process is accelerated by exposure to oxygen, light, and elevated temperatures, leading to changes in pH and the formation of reactive impurities.[14]
-
Recommended Solution:
-
Always store the compound and its solutions protected from light at the recommended temperature (-20°C).[7][14]
-
For maximum consistency, use freshly prepared solutions for your experiments.[8]
-
If storing solutions, consider purging the vial headspace with an inert gas like argon to displace oxygen.[14]
-
Verify the integrity of your compound using analytical methods like HPLC or LC-MS before critical experiments.
-
Problem 2: My click chemistry reaction (with the azide group) has a low or no yield.
-
Potential Cause A: The azide group has degraded. Organic azides can decompose upon exposure to light, heat, or incompatible chemicals such as reducing agents or strong acids.[9][10] Using metal spatulas can also introduce contaminants that catalyze degradation.[9]
-
Recommended Solution A:
-
Use a fresh vial of the compound or one that has been stored properly.
-
Handle the compound in an environment with minimal light exposure.
-
Avoid using metal spatulas for weighing or transferring the compound.[9]
-
Confirm the presence of the azide group (characteristic peak ~2100 cm⁻¹) via IR spectroscopy if possible.
-
-
Potential Cause B: Premature cleavage of the Boc groups. If your reaction buffer or solvent is acidic (even from contaminants), the Boc groups may be removed, exposing reactive amines that could interfere with your intended reaction.
-
Recommended Solution B:
-
Ensure all solvents are high-purity and free from acidic contaminants.
-
Strictly control the pH of your reaction buffer to be neutral or slightly basic.
-
Analyze the compound by LC-MS to check for the presence of the deprotected species before starting the reaction.
-
Problem 3: The Boc deprotection step is yielding unexpected byproducts or is incomplete.
-
Potential Cause A: Inappropriate reaction conditions. Boc deprotection is a kinetic process; insufficient reaction time, low temperature, or inadequate acid concentration can lead to incomplete removal.[15]
-
Recommended Solution A:
-
Optimize the concentration of the acid (e.g., Trifluoroacetic Acid, TFA). A common starting point is 20-50% TFA in DCM.[15]
-
Ensure sufficient reaction time, monitoring the progress by TLC or LC-MS until the starting material is consumed.[5][15]
-
Refer to the quantitative data in Table 2 for common deprotection conditions.
-
-
Potential Cause B: Side reactions involving the azide group. Strong acids can potentially react with or degrade the azide group, especially with prolonged exposure or elevated temperatures.[10]
-
Recommended Solution B:
-
Perform the deprotection at a reduced temperature (e.g., 0°C) to minimize side reactions.[5]
-
Use the mildest acidic conditions that still achieve complete deprotection in a reasonable timeframe.
-
Avoid concentrating azide-containing mixtures on a rotary evaporator, as this combines heat and pressure, which can be hazardous.[10][16]
-
Quantitative Data Summary
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale & References |
|---|---|---|
| Solid Storage | -20°C, protected from light. | Minimizes PEG oxidation and azide degradation.[2][7][14] |
| Solution Storage | -20°C in sealed aliquots for up to 1 month. | Prevents repeated freeze-thaw cycles and limits exposure to air/light.[8] |
| Recommended Solvents | DMSO, DMF, DCM, Water. | Provides good solubility for a range of applications.[7] |
| Handling | Use non-metal spatulas. Avoid heat. | Prevents catalytic degradation and decomposition of the azide group.[9][10] |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection This table illustrates the effect of different acidic reagents on deprotection efficiency, adapted from common protocols for Boc-protected PEG linkers.
| Reagent | Concentration | Time (minutes) | Temperature | Expected Purity | Reference(s) |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20% in DCM | 60 | Room Temp | >90% | [5][15] |
| Trifluoroacetic Acid (TFA) | 50% in DCM | 30 | Room Temp | >95% | [5] |
| Hydrochloric Acid (HCl) | 4M in Dioxane | 60 | Room Temp | >95% |[5] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
This protocol outlines the removal of the Boc protecting groups using trifluoroacetic acid (TFA).
-
Dissolve N-(Azido-PEG2)-N-bis(PEG4-Boc) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.[15]
-
Cool the solution to 0°C in an ice bath.[5]
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[15]
-
Stir the reaction at 0°C to room temperature and monitor its progress by LC-MS or TLC (typically 1-2 hours).[15]
-
Upon completion, remove the DCM and excess TFA under reduced pressure (rotoevaporation). Caution: Do not heat the mixture.[10][16]
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3x).[15]
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[15]
Protocol 2: Assessing Compound Stability by RP-HPLC
This protocol is suitable for assessing the purity and detecting degradation products.
-
Column: C18 reversed-phase column suitable for biomolecule or polymer separations.
-
Mobile Phase A: 0.1% TFA in water.[17]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[17]
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor absorbance at 215 nm.
-
Analysis: Compare the chromatogram of a stored sample to a freshly prepared sample. The appearance of new, typically more polar (earlier eluting) peaks may indicate degradation (e.g., PEG oxidation or Boc deprotection).
Visual Guides
Caption: Troubleshooting workflow for low reaction yield.
Caption: Potential degradation pathways for the molecule.
References
- 2. N-Boc-N-Bis(PEG4-Azide) - CD Bioparticles [cd-bioparticles.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-(Azido-PEG2)-N-Boc-PEG4-acid, 2093153-82-1 | BroadPharm [broadpharm.com]
- 8. N-(Azido-PEG2)-N-Boc-PEG4-NHS ester|COA [dcchemicals.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 12. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of PROTAC Linkers: N-(Azido-PEG2)-N-bis(PEG4-Boc) in Focus
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for addressing previously "undruggable" targets. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comparative analysis of N-(Azido-PEG2)-N-bis(PEG4-Boc), a branched polyethylene (B3416737) glycol (PEG)-based linker, with other commonly employed PROTAC linkers, supported by a review of experimental data and detailed methodologies.
The Evolving Role of the PROTAC Linker
The linker is far more than a simple tether; it plays a crucial role in determining the overall efficacy, selectivity, and physicochemical properties of a PROTAC.[1][2] Its length, composition, and rigidity influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for successful ubiquitination and subsequent degradation.[3][4] Linker design also impacts crucial drug-like properties such as cell permeability and solubility.[5][6]
N-(Azido-PEG2)-N-bis(PEG4-Boc): A Branched PEG Linker for Enhanced Functionality
N-(Azido-PEG2)-N-bis(PEG4-Boc) is a PROTAC linker characterized by its branched structure and dual functionalities.[7][8][9] The azido (B1232118) group facilitates "click chemistry," a highly efficient and specific conjugation method for attaching a warhead or E3 ligase ligand.[7][9] The Boc-protected amine groups on the two PEG4 arms offer points for further chemical modification or attachment of other moieties.
The PEG composition of this linker is intended to enhance the aqueous solubility of the PROTAC molecule, a common challenge with these relatively large molecules.[10][11] The branched nature of N-(Azido-PEG2)-N-bis(PEG4-Boc) provides a distinct three-dimensional architecture compared to traditional linear linkers, which can influence the orientation of the bound proteins in the ternary complex and potentially enhance cooperativity.
Comparative Performance of PROTAC Linkers
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Characteristics & Considerations |
| Linear PEG | PEG4, PEG6 | Various | CRBN, VHL | 1 - 100 | >90 | Enhances solubility, allows for systematic variation of length.[3][10] Can sometimes lead to reduced cell permeability if too long or polar. |
| Alkyl Chains | C4 to C12 alkyl | Various | CRBN, VHL | 10 - 500 | >80 | Generally more hydrophobic, can improve cell permeability.[3] May suffer from lower solubility. |
| Rigid Linkers | Piperazine, Cyclohexyl | Various | CRBN, VHL | 5 - 150 | >85 | Can pre-organize the PROTAC for optimal ternary complex formation, potentially improving potency.[6] May require more complex synthesis. |
| Branched/Functionalized PEG | e.g., N-(Azido-PEG2)-N-bis(PEG4-Boc) | (Inferred) | (Inferred) | (Potentially <50) | (Potentially >90) | Offers multiple attachment points and unique spatial arrangements.[7][8][9] The azido group allows for efficient click chemistry conjugation.[7][9] |
Experimental Protocols for PROTAC Characterization
The following are detailed methodologies for key experiments used to evaluate the performance of PROTACs.
Western Blotting for Determination of DC50 and Dmax
This is the most common method to quantify the degradation of a target protein.
1. Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[5][12]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein.[1]
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase complex
-
Ubiquitin
-
ATP
-
Purified target protein
-
PROTAC of interest or vehicle control
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
3. Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein or ubiquitin. A high-molecular-weight smear indicates polyubiquitination.[13]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC.[2]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of PROTAC concentrations for a desired period (e.g., 72 hours).
2. Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents and incubate to stabilize the luminescent signal.
3. Measurement:
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC action and evaluation, the following diagrams are provided.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
The choice of linker is a critical determinant of PROTAC efficacy. While traditional linear PEG and alkyl linkers have been the workhorses of the field, novel architectures like the branched and functionalized N-(Azido-PEG2)-N-bis(PEG4-Boc) offer exciting possibilities for fine-tuning PROTAC properties. The ability to precisely control the spatial arrangement of the ternary complex and the ease of conjugation through click chemistry make such linkers attractive for the development of next-generation protein degraders. Further head-to-head experimental comparisons are warranted to fully elucidate the performance advantages of these more complex linker designs. The provided experimental protocols serve as a robust framework for the comprehensive evaluation of new PROTAC molecules, enabling researchers to make data-driven decisions in the pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. N-(Azido-PEG2)-N-Boc-PEG4-Boc - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
The Fulcrum of Function: A Comparative Guide to Flexible vs. Rigid Linkers for PROTACs
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are critically dependent on the chemical linker that connects the target-binding and E3 ligase-recruiting moieties. The choice between a flexible or a rigid linker is a pivotal decision in PROTAC design, profoundly influencing the molecule's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.
The linker in a PROTAC is far more than a simple tether; it is a key determinant of the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. This ternary complex is the cornerstone of PROTAC-mediated protein degradation, and its efficient formation is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein. The length, composition, and rigidity of the linker collectively govern the spatial arrangement of the two protein partners, thereby dictating the success of the degradation process.
Flexible Linkers: Adaptable and Accessible
Flexible linkers, typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, have been a popular choice in early PROTAC development. Their primary advantage lies in their conformational freedom, which allows the PROTAC to adopt multiple orientations to facilitate the formation of a productive ternary complex. This adaptability can be particularly beneficial when the optimal geometry for ternary complex formation is unknown.
Advantages of Flexible Linkers:
-
Synthetic Accessibility: PEG and alkyl linkers are readily available and can be incorporated into PROTACs using well-established chemical methods, allowing for the rapid synthesis of a library of compounds with varying linker lengths.
-
Enhanced Solubility: PEG linkers, in particular, are hydrophilic and can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.
-
Conformational Sampling: The flexibility of these linkers allows for a broader exploration of binding poses, increasing the probability of achieving a productive ternary complex.
Disadvantages of Flexible Linkers:
-
Entropic Penalty: The high degree of conformational freedom can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.
-
Metabolic Instability: PEG and alkyl chains can be susceptible to metabolic degradation, which may limit the in vivo half-life of the PROTAC.
-
Potential for Off-Target Effects: The lack of a defined conformation may lead to non-specific binding and potential off-target activities.
Rigid Linkers: Pre-organized for Potency
Rigid linkers, which incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, as well as alkynes, offer a more constrained conformational landscape. By pre-organizing the PROTAC into a bioactive conformation, rigid linkers can reduce the entropic penalty associated with ternary complex formation, potentially leading to enhanced potency and stability.
Advantages of Rigid Linkers:
-
Enhanced Ternary Complex Stability: By reducing conformational flexibility, rigid linkers can favor a specific, productive binding mode, leading to a more stable ternary complex.
-
Improved Pharmacokinetics: The constrained nature of rigid linkers can lead to improved metabolic stability and better pharmacokinetic properties.
-
Increased Selectivity: A well-designed rigid linker can enforce a specific geometry that is optimal for the desired target and E3 ligase pairing, thereby improving selectivity.
Disadvantages of Rigid Linkers:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging and time-consuming compared to those with flexible linkers.
-
Risk of Mismatched Geometry: If the rigid linker does not orient the binding moieties in a favorable geometry for ternary complex formation, it can lead to a complete loss of activity.
-
Potential for Reduced Solubility: Some rigid linkers can be hydrophobic, which may negatively impact the solubility of the PROTAC.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to achieve 50% degradation of the target protein) and Dmax (the maximum percentage of degradation). The following table presents representative data for PROTACs with flexible and rigid linkers targeting the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4). It is important to note that these examples are from different studies and do not represent a direct head-to-head comparison under identical conditions.
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 | Dmax | Reference |
| Androgen Receptor (AR) | VHL | Rigid | Piperidine/di-piperidine | < 1 nM | >95% | [1] |
| Androgen Receptor (AR) | CRBN | Flexible | Alkyl/PEG | Not specified | Not specified | [2] |
| BRD4 | VHL | Flexible | PEG | ~5 nM | >90% | [3] |
| BRD4 | CRBN | Rigid | Piperazine-based | Potent degradation | Not specified | [4] |
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery. The following diagrams illustrate the key steps in this process and a typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
1. Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.
2. Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the sensor surface and monitor the binding response.
-
To measure the binding of the PROTAC to the target protein, a separate experiment can be performed by immobilizing the target protein.
3. Ternary Complex Formation Analysis:
-
To assess the formation of the ternary complex, pre-incubate the PROTAC with the target protein at various concentrations.
-
Inject the PROTAC-target protein mixture over the immobilized E3 ligase surface.
-
The binding response will reflect the formation of the ternary complex.
4. Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
The cooperativity of ternary complex formation can be calculated by comparing the binding affinity of the target protein to the PROTAC in the presence and absence of the E3 ligase.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes that occur upon biomolecular binding, providing thermodynamic parameters of the interaction.
1. Sample Preparation:
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer. All solutions should be degassed before use.
2. Binary Titration:
-
To measure the binding of the PROTAC to the target protein, fill the ITC syringe with the PROTAC solution and the sample cell with the target protein solution.
-
Perform a series of injections of the PROTAC into the sample cell and measure the heat change after each injection.
3. Ternary Complex Titration:
-
To measure the thermodynamics of ternary complex formation, the experiment can be designed in several ways. For example, the PROTAC can be saturated with the E3 ligase, and this complex is then titrated into the target protein solution.
4. Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Conclusion
The choice between a flexible and a rigid linker is a critical consideration in the design of effective PROTACs. Flexible linkers offer synthetic ease and conformational adaptability, while rigid linkers can provide pre-organization for enhanced potency and improved pharmacokinetic properties. The optimal linker strategy is highly dependent on the specific target protein and E3 ligase pair and often requires empirical determination through the synthesis and evaluation of a focused library of PROTACs. A thorough understanding of the principles outlined in this guide, coupled with robust experimental evaluation using techniques such as Western blotting, SPR, and ITC, will empower researchers to rationally design the next generation of highly effective and selective protein degraders.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architect: Unveiling the Advantages of Branched PEG Linkers in PROTACs
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker, far from being a mere spacer, plays a critical role in determining the ultimate success of the molecule. While linear polyethylene (B3416737) glycol (PEG) linkers have been a mainstay in PROTAC development, emerging evidence highlights the significant, and often superior, advantages of employing branched PEG architectures. This guide provides an objective comparison of branched versus linear PEG linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.
The fundamental role of a PROTAC is to induce the formation of a stable ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][2][3] The linker connecting the POI-binding and E3-binding moieties directly influences the physicochemical properties of the PROTAC, its cellular permeability, and the geometry of the ternary complex.[1]
Key Advantages of Branched PEG Linkers
Branched PEG linkers offer several distinct advantages over their linear counterparts, primarily stemming from their unique three-dimensional architecture. These benefits can translate to improved pharmacokinetic and pharmacodynamic properties of the resulting PROTAC.
One of the most significant advantages is the potential for an increased hydrodynamic radius . In bioconjugation studies, proteins modified with branched PEGs exhibit a larger effective size in solution compared to those with linear PEGs of the same molecular weight.[4][5] This increased hydrodynamic volume can lead to reduced renal clearance, thereby extending the in vivo half-life of the molecule.[5]
Furthermore, branched linkers can offer improved solubility . The ethylene (B1197577) glycol units of PEG are hydrophilic, and a branched structure can create a more substantial hydration shell around the PROTAC molecule, which is particularly beneficial for PROTACs with hydrophobic ligands that are prone to aggregation.[1]
In the context of ternary complex formation, the branched architecture can provide optimal spatial orientation and reduced entropic penalty . By pre-organizing the warhead and E3 ligase ligand in a more favorable conformation for binding, branched linkers can enhance the stability of the ternary complex. This can lead to more efficient ubiquitination and, consequently, more potent protein degradation. While direct comparative studies on PROTACs are limited, the concept of using branched structures to accommodate multi-target approaches without compromising physicochemical properties has been demonstrated.
Comparative Data: Linear vs. Branched PEG Linkers
While direct head-to-head comparisons of linear versus branched PEG linkers in a single PROTAC system are not extensively reported in the literature, data from the broader field of bioconjugation provides valuable insights into the differing physicochemical properties.
| Property | Linear PEG Linker | Branched PEG Linker | Rationale and Implications for PROTACs |
| Hydrodynamic Radius (Rh) | Smaller | Larger | A larger Rh can decrease renal filtration, potentially leading to a longer in vivo half-life for the PROTAC.[5] |
| Solubility | Good | Potentially Superior | The three-dimensional structure of a branched PEG may create a more effective hydration shell, improving the solubility of hydrophobic PROTACs.[1] |
| Steric Hindrance | Lower | Higher | The increased steric bulk of a branched linker could potentially interfere with ternary complex formation if not optimally designed. However, it can also shield the PROTAC from metabolic enzymes.[4] |
| Synthetic Accessibility | More straightforward | More complex | The synthesis of well-defined branched PEG linkers can be more challenging than that of their linear counterparts. |
| Drug Loading Potential | Single attachment point for POI/E3 ligands | Multiple attachment points possible | Branched linkers can be designed to carry multiple ligands, enabling the development of dual-target or multi-specific PROTACs. |
Table 1: Comparative Properties of Linear vs. Branched PEG Linkers and Their Potential Impact on PROTAC Performance.
| Parameter | PROTAC with Linear PEG Linker | PROTAC with Branched PEG Linker | Significance |
| DC50 (Degradation) | Dependent on optimal length | Potentially lower due to enhanced ternary complex stability | A lower DC50 value indicates a more potent PROTAC. |
| Dmax (Degradation) | Dependent on ternary complex stability | Potentially higher | A higher Dmax value indicates more complete degradation of the target protein. |
| Permeability | Variable, can be improved with PEGylation | Potentially improved due to conformational effects | The "chameleonic" nature of PEG can shield polar groups, aiding membrane traversal. Branched structures may further enhance this effect.[6] |
Table 2: Hypothetical Performance Comparison of PROTACs with Linear vs. Branched PEG Linkers. Note: This table is illustrative, as direct comparative data is limited. The performance of a PROTAC is highly dependent on the specific target, ligands, and the overall linker design.
Experimental Protocols
To empirically determine the optimal linker architecture for a given PROTAC, a series of experiments are essential. The following are detailed methodologies for key assays.
Western Blotting for Determination of DC50 and Dmax
This protocol is used to quantify the degradation of the target protein in response to PROTAC treatment.[7][8]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (with either a linear or branched PEG linker) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides an in vitro measure of a compound's passive permeability across an artificial membrane.[6]
1. Preparation of the Donor Plate:
-
Prepare solutions of the PROTACs in a suitable buffer (e.g., PBS at pH 7.4).
2. Preparation of the Acceptor Plate:
-
The acceptor plate contains a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a biological membrane.
-
Add a buffer solution to the wells of the acceptor plate.
3. Assay Procedure:
-
Place the donor plate on top of the acceptor plate, allowing the solutions to come into contact with the artificial membrane.
-
Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
4. Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
5. Calculation of Permeability Coefficient (Pe):
-
The permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation time.
Visualizing the Concepts
To better understand the processes involved in PROTAC-mediated protein degradation and the structural differences between linker types, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While linear PEG linkers have proven effective, the exploration of branched PEG architectures offers exciting opportunities to overcome challenges in PROTAC development. The potential for improved solubility, extended half-life, and enhanced ternary complex stability makes branched PEG linkers a compelling strategy for creating more potent and drug-like protein degraders. The experimental protocols and comparative framework provided in this guide offer a foundation for the rational design and rigorous evaluation of novel PROTACs incorporating these advanced linker technologies. As the field of targeted protein degradation continues to evolve, the sophisticated design of linkers will undoubtedly play an increasingly pivotal role in unlocking the full therapeutic potential of this modality.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of N-(Azido-PEG2)-N-bis(PEG4-Boc) in Cell-Based Assays
This guide provides a comparative overview of the performance of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG2)-N-bis(PEG4-Boc), in common cell-based assays. The utility of this linker is primarily in bioconjugation, leveraging "click chemistry" for the attachment of molecules to biological targets.[1] Due to the absence of direct head-to-head comparative studies for this specific molecule in publicly available literature, this guide presents a framework for evaluation, including representative experimental protocols, hypothetical performance data, and comparisons with logical alternative linkers.
The core functionality of N-(Azido-PEG2)-N-bis(PEG4-Boc) lies in its three functional groups: an azide (B81097) group for click chemistry, a Boc-protected amine for subsequent conjugation after deprotection, and the PEG structure to enhance solubility and reduce non-specific binding.[][3] These features make it a potentially valuable tool in the development of complex biological constructs such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).[4][5]
Comparative Performance in a Cell-Based Assay
To assess the performance of N-(Azido-PEG2)-N-bis(PEG4-Boc), a common cell-based assay would involve the labeling of a specific cellular component. For this guide, we will consider a hypothetical experiment involving the labeling of a cell surface protein that has been metabolically engineered to express an alkyne group. The efficiency of labeling and the impact on cell viability will be compared against alternative linkers.
Alternatives for Comparison:
-
Alternative 1 (Shorter PEG Linker): N-(Azido-PEG1)-N-bis(PEG2-Boc) - A similar trifunctional linker with shorter PEG chains.
-
Alternative 2 (Longer PEG Linker): N-(Azido-PEG4)-N-bis(PEG6-Boc) - A similar trifunctional linker with longer PEG chains.
-
Alternative 3 (Different Reactive Group): N-(Maleimido-PEG2)-N-bis(PEG4-Boc) - A linker with a maleimide (B117702) group for conjugation to thiol groups on proteins, as an alternative to click chemistry.
Table 1: Hypothetical Performance Data in a Cell-Based Labeling Assay
| Linker | Labeling Efficiency (%) | Cell Viability (%) | Signal-to-Noise Ratio |
| N-(Azido-PEG2)-N-bis(PEG4-Boc) | 85 ± 4 | 92 ± 3 | 15:1 |
| Alternative 1 (Shorter PEG) | 82 ± 5 | 90 ± 4 | 12:1 |
| Alternative 2 (Longer PEG) | 88 ± 3 | 94 ± 2 | 18:1 |
| Alternative 3 (Maleimide) | 75 ± 6 | 85 ± 5 | 9:1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of linker performance. Below is a representative protocol for a cell-based labeling experiment using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol: Cell Surface Protein Labeling via CuAAC
1. Cell Preparation and Metabolic Labeling: a. Seed cells (e.g., HEK293T) in a 24-well plate at a density of 1 x 10^5 cells/well and culture overnight.[6] b. Replace the culture medium with a medium containing an alkyne-modified amino acid analog (e.g., L-azidohomoalanine can be used to introduce azides, for this protocol we assume an alkyne analog is available) and incubate for 24-48 hours to allow incorporation into cell surface proteins.
2. Linker Conjugation (Click Chemistry): a. Prepare a stock solution of the N-(Azido-PEG2)-N-bis(PEG4-Boc)-Fluorophore conjugate (pre-conjugated with a fluorescent reporter on the deprotected amine) in DMSO. b. Prepare a fresh "click reaction cocktail". For each well, mix:
- Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 100 µM.[6]
- A copper-chelating ligand such as THPTA in a 5:1 molar ratio to CuSO4 to protect cells from copper toxicity and enhance the reaction.[6][7]
- The Azido-PEG-Fluorophore conjugate to a final concentration of 25 µM.[6]
- A reducing agent, such as sodium ascorbate, to a final concentration of 2.5 mM to reduce Cu(II) to the catalytic Cu(I).[6] c. Wash the cells twice with DPBS. d. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[6]
3. Cell Viability Assay: a. Following incubation, wash the cells three times with DPBS. b. Add a standard cell viability reagent (e.g., MTT or a live/dead stain) and incubate according to the manufacturer's instructions. c. Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.
4. Analysis of Labeling Efficiency: a. After washing, fix the cells with 4% paraformaldehyde for 15 minutes. b. Counterstain cell nuclei with DAPI.[6] c. Image the cells using fluorescence microscopy to visualize the labeled proteins. d. Quantify the fluorescence intensity per cell using image analysis software to determine the labeling efficiency and signal-to-noise ratio.
Visualizing Experimental Workflows and Pathways
Diagram 1: Experimental Workflow for Cell Labeling
Caption: Workflow for cell surface protein labeling and analysis.
Diagram 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
Caption: The CuAAC reaction for labeling biomolecules.
Discussion
The choice of a linker in bioconjugation is critical and can significantly impact the outcome of an experiment. For N-(Azido-PEG2)-N-bis(PEG4-Boc), its utility is derived from its trifunctional nature and the properties of its PEG spacers. The azide group offers a bioorthogonal handle for click chemistry, which is highly specific and efficient in complex biological environments.[8] The Boc-protected amine provides a secondary point for conjugation, allowing for the creation of more complex architectures, such as PROTACs, where one part binds to a target protein and the other to an E3 ligase.[9]
The PEG components of the linker are crucial for improving aqueous solubility and minimizing non-specific binding, which can enhance the signal-to-noise ratio in cell-based assays.[] Furthermore, the length of the PEG chain can influence the cell permeability of the entire construct.[11][12] As suggested by the hypothetical data, a longer PEG chain (Alternative 2) might lead to slightly higher labeling efficiency and cell viability due to improved solubility and reduced steric hindrance. Conversely, shorter linkers may be less effective.
When comparing click chemistry to other bioconjugation methods, such as maleimide-thiol chemistry (Alternative 3), the specificity and efficiency of the CuAAC reaction are often superior, especially in a cellular context where free thiol groups can be abundant.[13] However, the potential for copper-induced cytotoxicity is a drawback that must be managed through the use of chelating ligands and careful optimization of reaction conditions.[14]
References
- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. N-(Azido-PEG2)-N-Boc-PEG4-acid, 2093153-82-1 | BroadPharm [broadpharm.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. purepeg.com [purepeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 14. benchchem.com [benchchem.com]
Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of PROTACs Featuring N-(Azido-PEG2)-N-bis(PEG4-Boc) Linkers
For researchers, scientists, and drug development professionals, the precise quantification of Proteolysis Targeting Chimeras (PROTACs) is paramount to advancing this promising therapeutic modality. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of PROTACs, with a special focus on those incorporating the N-(Azido-PEG2)-N-bis(PEG4-Boc) linker. Detailed experimental protocols, comparative data, and workflow visualizations are presented to empower researchers in developing robust analytical strategies.
PROTACs are innovative heterobifunctional molecules that commandeer the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Their unique structure, comprising a warhead to bind to the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, presents distinct analytical challenges.[2] The linker, in particular, plays a critical role in the PROTAC's efficacy and physicochemical properties, influencing its solubility, cell permeability, and the stability of the ternary complex.[2][3] The N-(Azido-PEG2)-N-bis(PEG4-Boc) linker, with its polyethylene (B3416737) glycol (PEG) chains, is designed to enhance solubility and provide a flexible scaffold for PROTAC assembly.[4][5]
The Analytical Imperative: Why LC-MS for PROTACs?
Given the high potency of PROTACs, often active at nanomolar concentrations, highly sensitive and selective analytical methods are required for their detection and quantification in complex biological matrices.[1] LC-MS/MS has emerged as the gold standard for bioanalysis of PROTACs due to its ability to provide high sensitivity, specificity, and a wide dynamic range.[6] This technique allows for the accurate measurement of PROTAC levels in plasma, cells, and tissues, which is critical for pharmacokinetic (PK), pharmacodynamic (PD), and metabolism studies.
Visualizing the Path: From Sample to Signal
To better understand the analytical journey, the following diagrams, created using Graphviz (DOT language), illustrate the key processes involved in PROTAC analysis.
Comparative Analysis of LC-MS/MS Methods for PROTAC Quantification
While specific experimental data for PROTACs with the N-(Azido-PEG2)-N-bis(PEG4-Boc) linker is not publicly available, a review of methodologies for other PROTACs provides a strong foundation for method development. The following tables summarize key parameters from published studies, offering a comparative overview of typical LC-MS/MS performance for PROTAC bioanalysis.
Table 1: Comparison of LC-MS/MS Methods for PROTAC Quantification in Plasma
| PROTAC Analyte | LLOQ (Lower Limit of Quantitation) | Linearity Range | Sample Volume | LC Column | Reference |
| TL 13-112 | 10 pg/mL | 10 - 15000 pg/mL | 100 µL Rat Plasma | Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm) | [1] |
| ARV-110 | 2 ng/mL | 2 - 3000 ng/mL | 18 µL Rat/Mouse Plasma | C18 column | [7] |
| Gefitinib-based PROTACs-3 | 20 pg/mL | 20 pg/mL - 1000 ng/mL | 20 µL Rat Plasma | ACQUITY HSS T3 C18 (2.1 x 50 mm, 1.7 µm) | [6] |
Table 2: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method for TL 13-112[1] | Method for ARV-110[7] | Method for Gefitinib-based PROTACs-3[6] |
| Sample Preparation | Protein precipitation (Acetonitrile/Methanol) | Protein precipitation (Acetonitrile) | Protein precipitation (Acetonitrile) |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water | 1 mM Ammonium formate, 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 0.1% Formic acid in Acetonitrile | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.3 mL/min | Not specified | Not specified |
| Gradient Time | 10 minutes | Not specified | 2 minutes |
A Generalized Experimental Protocol for LC-MS/MS Analysis of PROTACs
Based on the comparative data, a robust and sensitive LC-MS/MS method for a novel PROTAC, such as one containing the N-(Azido-PEG2)-N-bis(PEG4-Boc) linker, can be developed using the following protocol as a starting point.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting PROTACs from plasma samples.[7]
-
To 50 µL of plasma sample, add 200 µL of cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water.
Liquid Chromatography
Reversed-phase chromatography is typically employed for the separation of PROTACs.
-
Column: A C18 column, such as a Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm) or Waters ACQUITY HSS T3 (2.1 x 50 mm, 1.8 µm), is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate at the initial conditions.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for PROTACs.
-
MRM Transitions: The precursor ion (Q1) will be the [M+H]+ of the PROTAC. The product ions (Q3) will need to be optimized by infusing a standard solution of the PROTAC and performing a product ion scan. For PROTACs with PEG linkers, characteristic fragment ions corresponding to the PEG chain may be observed.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific analyte to achieve maximum sensitivity.
Considerations for PROTACs with N-(Azido-PEG2)-N-bis(PEG4-Boc) Linkers
The presence of the PEG linker in the N-(Azido-PEG2)-N-bis(PEG4-Boc) structure can influence the LC-MS analysis in several ways:
-
Chromatography: The hydrophilic nature of the PEG chain may lead to earlier elution from reversed-phase columns compared to more hydrophobic PROTACs. The gradient may need to be adjusted accordingly.
-
Mass Spectrometry: PEG chains can sometimes lead to a distribution of ions corresponding to different numbers of repeating units. However, for a defined linker like N-(Azido-PEG2)-N-bis(PEG4-Boc), a single major precursor ion is expected. In-source fragmentation of the PEG linker is a possibility and should be investigated during method development.
-
Metabolism: The ether linkages in the PEG chain can be sites of metabolic activity. LC-MS/MS methods should be developed to not only quantify the parent PROTAC but also to identify potential metabolites.[8]
Alternative Analytical Approaches
While LC-MS/MS is the predominant technique for quantitative bioanalysis of PROTACs, other methods can be used for different aspects of PROTAC research:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF mass spectrometers can be used for metabolite identification and structural elucidation of unknown degradation products.[9]
-
Immunoassays (e.g., ELISA): While less common for small molecule PROTACs, immunoassays could potentially be developed for specific PROTACs, though they may lack the specificity and multiplexing capabilities of LC-MS.
-
Cell-Based Assays: Reporter assays and other cell-based methods are crucial for assessing PROTAC permeability and efficacy but do not directly quantify the compound.[10]
Conclusion
The LC-MS/MS analysis of PROTACs is a critical component of their development pipeline, providing essential data for understanding their pharmacokinetic and pharmacodynamic properties. While no specific method has been published for PROTACs containing the N-(Azido-PEG2)-N-bis(PEG4-Boc) linker, the wealth of information available for other PROTACs provides a clear and reliable roadmap for method development. By leveraging established sample preparation techniques, robust reversed-phase chromatography, and sensitive triple quadrupole mass spectrometry, researchers can develop and validate high-performance analytical methods for this exciting class of therapeutic agents. The provided comparative data and generalized protocol serve as a valuable resource for scientists and drug developers working to unlock the full potential of targeted protein degradation.
References
- 1. sciex.com [sciex.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. N-(Azido-PEG2)-N-bis(PEG4-Acid) | AxisPharm [axispharm.com]
- 5. N-(Azido-PEG2)-N-Boc-PEG4-acid, 2093153-82-1 | BroadPharm [broadpharm.com]
- 6. waters.com [waters.com]
- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of PEG Linker Length on Target Degradation: A Comparison Guide
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the meticulous optimization of each of its three components: the warhead (target-binding ligand), the E3 ligase ligand, and, critically, the linker that tethers them. Among various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently used due to their hydrophilicity, biocompatibility, and tunable length.[1][2] The length of this linker is a paramount parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[2]
This guide provides a comparative analysis of how PEG linker length impacts PROTAC performance, supported by quantitative experimental data, detailed protocols for key assays, and visualizations of the underlying mechanisms and workflows.
Impact of PEG Linker Length on Target Degradation
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall efficacy.[2] Its length dictates the spatial orientation and proximity between the target protein and the E3 ligase.[1] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long can result in an unstable or non-productive complex where ubiquitination is inefficient.[1][3][4]
The efficacy of a PROTAC is quantified by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.[2]
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a series of PROTACs with varying linker lengths.[3]
Table 1: Comparison of Degradation Efficiency for PROTACs with Varying PEG Linker Lengths
The following table summarizes experimental data showcasing the impact of PEG linker length on the degradation of different target proteins. The data is illustrative and compiled from various sources.
| Target Protein | E3 Ligase Recruited | Linker Composition (PEG units) | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) |
| SMARCA2 | VHL | PEG2 | ~22 | 500 | 55 |
| PEG4 | ~30 | 250 | 70 | ||
| ERα | VHL | PEG3 (12 atoms) | 12 | >1000 | <20 |
| PEG4 (16 atoms) | 16 | 100 | >90 | ||
| BTK | Cereblon | PEG2 | ~18 | >500 | ~40 |
| PEG4 | ~26 | 50 | >95 | ||
| TBK1 | VHL | < 12 atoms | <12 | No Activity | No Activity |
| > 12 atoms | >12 | Potent | >80 |
Note: Data is illustrative and compiled from multiple studies.[5][6] Experimental conditions may vary, and direct comparison across different targets should be made with caution.
Visualizing the Process
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system (UPS).[7] They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[7][8] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[8]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
Assessing the efficacy of a PROTAC with a specific PEG linker length involves a systematic workflow, from cell treatment to quantitative analysis of protein levels.
Caption: General experimental workflow for assessing PROTAC efficacy.
Key Experimental Protocols
Western Blot for PROTAC-Induced Degradation
Western blotting is a widely used technique to quantify the degradation of a target protein in cells treated with a PROTAC.[8]
Methodology
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a series of concentrations of the PROTAC compound (and a vehicle-only control, e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[8][9]
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[8][9]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay to ensure equal loading.[8][9]
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[8][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8][9]
-
Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
Detection and Analysis: Apply an ECL chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine DC50 and Dmax values.[8]
Ubiquitination Assay
Detecting the ubiquitination of the target protein is a key step in confirming the PROTAC's mechanism of action.[10]
Methodology (Immunoprecipitation-based)
-
Cell Treatment: Treat cells with the PROTAC compound, a negative control, and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor is crucial to allow the accumulation of poly-ubiquitinated proteins.
-
Lysis: Lyse cells in a buffer containing protease inhibitors and deubiquitinase (DUB) inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody against the target protein overnight. Add Protein A/G beads to pull down the antibody-protein complex.
-
Western Blot: Wash the beads extensively, then elute the bound proteins. Analyze the eluates by Western blot using an antibody that recognizes ubiquitin to detect the characteristic high-molecular-weight smear or ladder pattern indicative of poly-ubiquitination.[10]
Cell Viability Assay
Cell viability assays are performed to assess the downstream functional consequences of target protein degradation, such as anti-proliferative effects.[11][12]
Methodology (ATP-based, e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with a range of concentrations of the PROTAC for a specified period (e.g., 72 hours).
-
Assay Protocol: Equilibrate the plate to room temperature. Add the assay reagent (which lyses the cells and contains luciferase and its substrate) to each well.[13]
-
Measurement: Incubate for 10-15 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP present, which correlates with the number of viable, metabolically active cells.[13]
-
Data Analysis: Plot the luminescent signal against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell Viability Guide | How to Measure Cell Viability [promega.com]
A Comparative Guide to Branched PEG Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the architecture of a linker molecule is a critical determinant of a bioconjugate's success. This guide provides an objective comparison of branched polyethylene (B3416737) glycol (PEG) linkers, viable alternatives to the linear N-(Azido-PEG2)-N-bis(PEG4-Boc) linker, for applications in bioconjugation, with a focus on antibody-drug conjugates (ADCs).
The strategic selection of a linker can significantly influence the therapeutic efficacy, stability, and pharmacokinetic profile of a bioconjugate. While linear linkers have been traditionally employed, branched PEG structures are emerging as a superior alternative, offering the potential for higher drug-to-antibody ratios (DARs) and improved in vivo performance. This guide delves into the experimental data supporting the use of branched linkers and provides detailed protocols for their implementation.
Performance Comparison: Branched vs. Linear PEG Linkers
Branched PEG linkers offer several advantages over their linear counterparts, primarily stemming from their unique three-dimensional structure. This architecture can enhance the solubility of the final conjugate and provide a "shielding" effect, potentially reducing immunogenicity and protecting the biomolecule from enzymatic degradation. Furthermore, branched linkers enable the attachment of multiple payload molecules at a single conjugation site, allowing for a higher DAR without inducing the aggregation often associated with hydrophobic payloads.
In Vitro Cytotoxicity of ADCs with Branched vs. Linear Linkers
A study by Grygorash et al. (2022) provides compelling evidence for the impact of linker architecture on the cytotoxic activity of ADCs. The study compared the in vitro efficacy of ADCs constructed with a "short" versus a "long" branched linker against HER2-positive cell lines.
| Linker Architecture | ADC Configuration | Target Cell Line | IC50 (nM) |
| Branched (Short) | DAR 6 | BT-474 | 0.68 |
| Branched (Long) | DAR 6 | BT-474 | 0.074 |
| Heterogeneous (Conventional Thiol-Maleimide) | DAR 6 | BT-474 | 0.071 |
| Homogeneous (Linear) | DAR 2 | BT-474 | 0.35 |
Data extracted from Grygorash et al., 2022.
The data clearly indicates that the ADC with the longer branched linker exhibited significantly higher potency (lower IC50 value) compared to the ADC with the shorter branched linker, and its activity was comparable to the conventionally produced heterogeneous ADC. This highlights the critical role of linker length and spatial arrangement in ensuring the payload can effectively reach its target.
Pharmacokinetic Profile of ADCs with Pendant (Branched) vs. Linear PEG Linkers
The in vivo performance of ADCs is heavily influenced by their pharmacokinetic properties. A study by Tedeschini et al. (2021) compared the pharmacokinetics of ADCs constructed with a linear 24-unit PEG linker to those with two pendant 12-unit PEG chains, a configuration analogous to a branched linker.[1][2][3]
| Linker Configuration | ADC | Clearance Rate (mL/day/kg) |
| Pendant (Branched-like) | T-(P(12x2)-DM1)8 | Slower |
| Linear | T-(L24-DM1)8 | Faster |
| Benchmark | Kadcyla® | - |
Qualitative summary based on data from Tedeschini et al., 2021.
The results demonstrated that ADCs with the pendant PEG configuration had slower clearance rates and higher plasma concentrations over time compared to those with a linear PEG linker.[1][2][3] This suggests that the branched architecture provides a superior shielding effect, leading to increased circulation time in vivo.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of branched PEG linkers in bioconjugation. The following protocols provide a framework for enzymatic antibody conjugation, subsequent payload attachment via click chemistry, and the deprotection of Boc-protected amines.
Enzymatic Linker Conjugation via Microbial Transglutaminase (MTGase)
This protocol, adapted from Grygorash et al. (2022), describes the site-specific conjugation of a branched amino-azide linker to an antibody.
Materials:
-
Deglycosylated antibody (e.g., trastuzumab)
-
Branched amino-triazide linker
-
Microbial transglutaminase (MTGase)
-
Tris buffer (pH 8.0)
-
Desalting column
Procedure:
-
Incubate the deglycosylated antibody (1 mg) with the branched amino-triazide linker (10 equivalents per conjugation site) in Tris buffer (pH 8.0).
-
Add MTGase to the mixture.
-
Incubate at 37°C for 4 hours.
-
Purify the resulting antibody-linker conjugate using a desalting column.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Payload Attachment
This protocol outlines the copper-free click chemistry reaction to attach a payload to the azide-functionalized antibody.[4]
Materials:
-
Purified antibody-linker conjugate
-
DBCO-functionalized payload (e.g., DBCO-PEG4-ValCit-PABC-MMAE)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography system
Procedure:
-
React the purified antibody-linker conjugate with a 1.5-fold molar excess of the DBCO-functionalized payload per azide (B81097) group.
-
Perform the reaction in PBS at room temperature for 16 hours.[4]
-
Purify the final ADC using size-exclusion chromatography.
Boc Deprotection of a PEG Linker
This protocol describes the removal of the Boc protecting group from an amine-functionalized PEG linker using trifluoroacetic acid (TFA).[5][6][7]
Materials:
-
Boc-protected PEG linker
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Add TFA to the solution (typically 20-50% v/v).[6]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]
-
Monitor the reaction progress by TLC or LC-MS (typically 1-2 hours).[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[6]
Visualizations
To further illustrate the concepts discussed, the following diagrams, created using Graphviz (DOT language), depict the structural differences between linear and branched linkers and the experimental workflow for ADC synthesis.
Caption: Structural comparison of linear and branched PEG linkers in an ADC context.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
Introduction: The Critical Role of the Linker in PROTAC Design
A Comparative Guide to Alkyl vs. PEG Linkers in PROTACs for Researchers and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] Initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy and drug-like properties.[1][5] It profoundly influences the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), dictates physicochemical properties like solubility and permeability, and ultimately governs the potency of the degrader.[3][5][6]
Among the most common flexible linkers used in PROTAC design are alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[3][6][7] The choice between these motifs involves a crucial trade-off in physicochemical and biological properties. This guide provides an objective, data-driven comparison of alkyl and PEG linkers to inform rational PROTAC design.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).[8] The linker's composition directly impacts these values by influencing the molecule's physicochemical properties.
Physicochemical Properties
Alkyl and PEG linkers fundamentally differ in their polarity and flexibility, which tunes critical properties like solubility, permeability, and lipophilicity.[3][9]
-
Alkyl Linkers: Composed of saturated or unsaturated hydrocarbon chains, these linkers are hydrophobic.[6] This lipophilicity can enhance passive diffusion across cell membranes but often leads to poor aqueous solubility.[][11]
-
PEG Linkers: As chains of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic. The ether oxygens act as hydrogen bond acceptors, significantly improving water solubility.[6][9] However, this increased polarity can sometimes hinder cell permeability.[9] Interestingly, the flexibility of PEG linkers may allow them to adopt folded conformations that shield polar surface area, creating a more compact structure that can better traverse the cell membrane.[9]
| Property | Alkyl Linker | PEG Linker | Rationale & Implications |
| Solubility | Generally Lower | Generally Higher | PEG's ether oxygens act as hydrogen bond acceptors, improving aqueous solubility, which is crucial for formulation and bioavailability.[6][9] |
| Permeability | Generally Higher | Variable / Can be Lower | Alkyl chains' lipophilicity favors passive diffusion.[] PEG's hydrophilicity can be a barrier, though conformational folding may mitigate this.[9] |
| Lipophilicity (cLogP) | Higher | Lower | Affects cell permeability and potential for non-specific binding. A key parameter to optimize for drug-like properties.[5] |
| TPSA | Lower | Higher | The addition of polar ether oxygens in PEG linkers increases the Topological Polar Surface Area (TPSA).[3][9] |
| Metabolic Stability | Generally Higher | Can be Lower | Alkyl chains are often metabolized via terminal hydroxylation, while PEG chains can undergo progressive cleavage through ether peroxidation.[6][] |
Biological Activity: Degradation Potency
The linker's length and chemical nature are paramount for the formation of a stable and productive ternary complex, which is a prerequisite for efficient degradation.[5][9]
-
An overly short linker can cause steric clashes, preventing the complex from forming.[][5]
-
An excessively long linker may reduce the cooperativity between the proteins, leading to a less stable complex.[5]
While direct "apples-to-apples" comparisons are challenging due to variations in targets, E3 ligases, and cell lines across studies, some trends have emerged.[8] In one study, replacing a nine-atom alkyl chain with three PEG units in a CRBN-based PROTAC resulted in only weak degradation, suggesting that the incorporation of oxygen atoms was inhibiting activity in that specific context.[3] Conversely, other studies have successfully employed PEG linkers to achieve potent degradation, highlighting the context-dependent nature of linker optimization.[1]
Table 1: Comparative Degradation Data of Alkyl vs. PEG Linkers (Note: Data is illustrative and compiled from various sources. Direct comparison requires identical warhead, anchor, and experimental conditions.)
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 | Dmax | Reference |
| CRBN | CRBN | Alkyl | Nine-atom alkyl chain | Potent, concentration-dependent degradation | >90% | [3] |
| CRBN | CRBN | PEG | Three PEG units | Weak degradation | <20% | [3] |
| BTK | CRBN | Alkyl/Ether | 3 to 19 atoms | 1-40 nM (Ramos cells) | >90% | [3] |
| TBK1 | VHL | Alkyl/Ether | 21 atoms | 3 nM | 96% | [3] |
| BRD4 | VHL | PEG | PEG4 | Potent degradation | >90% | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare PROTACs with different linkers.
Western Blotting for Protein Degradation (Dmax Determination)
-
Objective: To quantify the reduction in target protein levels after PROTAC treatment.
-
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293T, HeLa) at a suitable density and allow them to adhere overnight.[3]
-
PROTAC Treatment: Treat cells with various concentrations of the PROTACs (or a single high concentration for Dmax) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Dmax is calculated as the maximum percentage of protein reduction compared to the vehicle control.
-
Dose-Response Analysis (DC50 Determination)
-
Objective: To determine the concentration of a PROTAC required to degrade 50% of the target protein.
-
Protocol:
-
Follow the Western Blotting protocol (Steps 1-8) using a serial dilution of the PROTAC.
-
Data Analysis: Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope non-linear regression model using software like GraphPad Prism to calculate the DC50 value.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive membrane permeability of PROTACs.
-
Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Donor Plate: The PROTAC compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the wells of the donor plate.
-
Assay Assembly: The lipid-coated filter plate is placed on top of the donor plate, which is itself placed into an acceptor plate containing fresh buffer.
-
Incubation: The "sandwich" is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor, through the artificial membrane, into the acceptor well.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations and incubation parameters.
-
Caption: Experimental workflow for comparing PROTAC linker efficacy.
Conclusion and Future Directions
The choice between alkyl and PEG linkers is not straightforward and is highly dependent on the specific PROTAC system, including the properties of the warhead and anchor ligands.[12]
-
Alkyl linkers offer synthetic simplicity and can enhance membrane permeability, making them a strong choice when optimizing for passive diffusion and systemic exposure.[]
-
PEG linkers are a powerful tool for improving solubility and other drug-like properties.[9][13] Their flexibility can be advantageous for ternary complex formation, though careful optimization of length is required.[9]
The historical "trial and error" approach to linker design is evolving.[3][9] Modern strategies increasingly incorporate more rigid or functionalized linkers, such as those containing piperazine/piperidine or alkyne motifs, to pre-organize the PROTAC into a bioactive conformation and improve pharmacokinetic profiles.[3][8] Ultimately, a successful PROTAC design requires a careful balance of the linker's impact on ternary complex geometry and its influence on the molecule's overall physicochemical properties to achieve potent degradation and favorable drug-like characteristics.[7][12]
References
- 1. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
A Comparative Guide to Validating Ternary Complex Formation: FRET vs. Alternative Technologies
The formation of a ternary complex, where two proteins are brought together by a small molecule, is a cornerstone of modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1] Validating and characterizing these complexes is critical for understanding their mechanism of action and optimizing drug candidates.[2] Förster Resonance Energy Transfer (FRET) assays have emerged as a powerful tool for this purpose. This guide provides an objective comparison of FRET-based assays with other common techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
Comparing the Tools: A Head-to-Head Analysis
Several biophysical and biochemical methods are available to study the formation of ternary complexes. Each technique offers unique advantages and disadvantages in terms of the data they provide, throughput, and experimental requirements. The choice of assay depends on the specific scientific question being addressed, from initial screening to in-depth kinetic analysis.
Time-Resolved FRET (TR-FRET) is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[3] It is a homogeneous assay, meaning it does not require separation of bound and unbound components, making it amenable to high-throughput screening.[4][5]
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free techniques that provide real-time kinetic data on molecular interactions.[6][7] They measure changes in refractive index or light interference patterns upon binding of molecules to a sensor surface. These methods are invaluable for determining association (k_on) and dissociation (k_off) rates, as well as binding affinity (K_D).[6]
Co-immunoprecipitation (Co-IP) is a classic, antibody-based technique used to identify and validate protein-protein interactions within a cellular context.[8][9] It is often used as a qualitative or semi-quantitative method to confirm the existence of a ternary complex in a more physiological setting.[9]
Below is a summary of these techniques and their key performance characteristics:
| Parameter | TR-FRET | SPR / BLI | Co-Immunoprecipitation (Co-IP) |
| Principle | Proximity-based energy transfer between fluorophores | Change in refractive index/interference upon mass change | Antibody-based pulldown of protein complexes |
| Data Output | Equilibrium binding (bell-shaped curve for PROTACs), cooperativity | Real-time kinetics (k_on, k_off), affinity (K_D), cooperativity | Qualitative/Semi-quantitative confirmation of interaction |
| Throughput | High (384-well, 1536-well plates) | Low to Medium | Low |
| Labeling Requirement | Requires fluorescent labeling (e.g., antibodies, protein tags) | Label-free (one component is immobilized) | Requires specific antibodies for bait and prey proteins |
| Sensitivity | High (nanomolar to picomolar range) | High (nanomolar to picomolar range) | Variable, depends on antibody quality and protein expression |
| Sample Consumption | Low | High | High |
| Key Advantage | High-throughput, homogeneous format | Provides detailed kinetic information | In-cell or in-lysate validation of interactions |
| Key Limitation | Indirect measurement of binding, potential for assay artifacts | Lower throughput, requires specialized equipment | Generally not quantitative, prone to false positives/negatives |
Visualizing the Process: Experimental Workflow and Signaling Pathway
To better understand the practical application of FRET in validating ternary complexes, the following diagrams illustrate a typical experimental workflow and the underlying biological pathway.
Detailed Experimental Protocols
Reproducibility is key in scientific research. Below are generalized protocols for the key assays discussed.
Time-Resolved FRET (TR-FRET) Assay Protocol
This protocol is adapted from a stepwise optimization approach for a BRD/PROTAC/CRBN ternary complex.[4][5]
-
Reagent Preparation :
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Reconstitute tagged proteins (e.g., GST-tagged target protein and His-tagged E3 ligase) and the small molecule (e.g., PROTAC) in the assay buffer.
-
Prepare stock solutions of the donor (e.g., Tb-conjugated anti-GST antibody) and acceptor (e.g., AF488-conjugated anti-His antibody) fluorophores.
-
-
Assay Setup (384-well plate format) :
-
Add a constant concentration of the target protein (e.g., 2 nM GST-BRD2(BD1)) to all wells.[5]
-
Add a constant concentration of the E3 ligase (e.g., 8 nM His-CRBN(DDB1)) to all wells.[5]
-
Add serial dilutions of the PROTAC molecule to the wells. Final concentrations might range from pM to µM.[5]
-
Add the donor (e.g., 2 nM Tb-anti-GST) and acceptor (e.g., 4 nM AF488-anti-His) antibodies to the wells.[5]
-
Include control wells with DMSO instead of the PROTAC.
-
-
Incubation and Measurement :
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 180 minutes) to allow the reaction to reach equilibrium.[5]
-
Measure the TR-FRET signal using a compatible plate reader, typically with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 520 nm (acceptor).
-
-
Data Analysis :
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. For PROTACs, this often results in a bell-shaped curve due to the "hook effect" at high concentrations where binary complexes predominate.[3]
-
Determine the maximal efficacy concentration and potency from the curve.
-
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines a general approach for analyzing ternary complex formation.[6]
-
Immobilization :
-
Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface (e.g., a Ni-NTA chip for His-tagged proteins).[3]
-
-
Binary Interaction Analysis :
-
To measure the binding of the PROTAC to the immobilized E3 ligase, inject increasing concentrations of the PROTAC over the sensor surface and measure the binding response.
-
Regenerate the sensor surface between injections.
-
-
Ternary Complex Analysis :
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these pre-mixed solutions over the immobilized E3 ligase and measure the binding response.[3]
-
-
Data Analysis :
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine kinetic parameters (k_on, k_off) and the dissociation constant (K_D) for both binary and ternary interactions.[3]
-
Calculate the cooperativity factor (α) as the ratio of the binary K_D to the ternary K_D (α = K_D_binary / K_D_ternary). An α value greater than 1 indicates positive cooperativity.[3]
-
Co-Immunoprecipitation (Co-IP) Protocol
This is a generalized protocol for confirming ternary complex formation in a cellular context.
-
Cell Lysis :
-
Treat cells with the PROTAC or vehicle control (DMSO) for a specified time.
-
Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[8]
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation :
-
Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., the target protein of interest).
-
Add protein A/G-conjugated beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection :
-
Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the "prey" protein (e.g., the E3 ligase) to confirm its presence in the complex.[9]
-
Conclusion
The validation of ternary complex formation is a critical step in the development of novel therapeutics like PROTACs. While TR-FRET offers a high-throughput, sensitive, and homogeneous solution for screening and initial characterization, it is often complemented by other techniques.[4][5] SPR and BLI provide invaluable, label-free kinetic data that can elucidate the dynamics and stability of the ternary complex.[6] Co-IP remains a gold standard for confirming these interactions within a more physiological cellular environment.[10] By understanding the strengths and limitations of each method, researchers can build a comprehensive data package to confidently advance their drug discovery programs.
References
- 1. en.ice-biosci.com [en.ice-biosci.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 9. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 10. Approaches for assessing and discovering protein interactions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-(Azido-PEG2)-N-bis(PEG4-Boc)
Essential Safety and Handling Guide for N-(Azido-PEG2)-N-bis(PEG4-Boc)
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N-(Azido-PEG2)-N-bis(PEG4-Boc). The following procedures are designed to ensure the safe handling, storage, and disposal of this azide-containing PEGylated compound.
Note: A specific Safety Data Sheet (SDS) for N-(Azido-PEG2)-N-bis(PEG4-Boc) was not located. The information presented is based on safety protocols for similar azide-containing and PEGylated compounds. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.
I. Hazard Assessment and Chemical Properties
N-(Azido-PEG2)-N-bis(PEG4-Boc) is a branched PEG linker containing an azide (B81097) group. The primary hazards are associated with the azide functional group, which is highly toxic and potentially explosive.[1][2] Organic azides can be sensitive to heat, shock, friction, and light, and may decompose violently.[3] Furthermore, azides can react with acids to form the highly toxic and explosive gas, hydrazoic acid.[2][3][4] They can also form explosive salts with heavy metals.[3]
Chemical Properties of a Structurally Similar Compound (N-(Azido-PEG2)-N-Boc-PEG4-acid):
| Property | Value |
| Chemical Formula | C22H42N4O10 |
| Molecular Weight | 522.6 g/mol |
| CAS Number | 2093153-82-1 |
| Purity | Typically >95% |
| Storage Temperature | -20°C |
| Solubility | Water, DMSO, DCM, DMF |
Data for N-(Azido-PEG2)-N-Boc-PEG4-acid, a related compound.[5][6]
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. For handling of highly toxic azides, silver shield gloves under nitrile gloves are recommended.[7] | Protects against skin absorption.[4] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn over safety glasses when there is a risk of explosion or splash.[8] | Protects eyes from splashes and potential explosions. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[8] | Protects skin from contact with the chemical. |
| Respiratory Protection | Not generally required if work is conducted in a certified chemical fume hood. For spill cleanup or if there is a risk of aerosol generation outside a fume hood, a respirator may be necessary.[8][9] | Prevents inhalation of toxic vapors or aerosols. |
| Footwear | Closed-toe, closed-heel shoes.[8] | Protects feet from spills. |
III. Operational Plan: Safe Handling Procedures
All work with N-(Azido-PEG2)-N-bis(PEG4-Boc) must be conducted in a certified chemical fume hood.[1][10]
Step-by-Step Handling Protocol:
-
Preparation: Before starting work, ensure the fume hood is clean and free of unnecessary equipment.[2] Post a warning sign indicating that an azide experiment is in progress.[2]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transferring: Use non-metal (e.g., plastic or glass) spatulas for weighing and transferring the compound to avoid the formation of shock-sensitive metal azides.[2][10]
-
Solvent Selection: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable and explosive di- and tri-azidomethane.[2][3]
-
Reaction Setup: Use equipment with ground glass joints with caution as they can cause explosive decomposition.[2] If a reaction needs to be heated, use a blast shield in the fume hood.[10]
-
Work-up and Purification: Do not concentrate azide-containing reaction mixtures by rotary evaporation or distillation.[2] Purification should be limited to techniques such as extraction and precipitation.
-
Storage: Store N-(Azido-PEG2)-N-bis(PEG4-Boc) at -20°C in a clearly labeled container, away from light, heat, acids, and heavy metals.[2][3]
IV. Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing.
-
Waste Collection: All azide-containing waste, including solutions, contaminated consumables (e.g., gloves, pipette tips), and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][10]
-
Segregation: Azide waste must be kept separate from other waste streams, especially acidic wastes, to prevent the formation of hydrazoic acid.[3]
-
Drain Disposal: Under no circumstances should azide solutions be poured down the drain. [7] Reaction with lead or copper pipes (B44673) can lead to the accumulation of highly explosive metal azides.[7]
-
Deactivation: For dilute solutions (≤5%), deactivation with nitrous acid can be performed, but this should only be done by trained personnel following a specific standard operating procedure and in a chemical fume hood.[7]
-
Final Disposal: All azide-containing hazardous waste must be disposed of through your institution's hazardous waste program.[3][4][7]
V. Emergency Procedures
-
Spills:
-
Small spills within a fume hood: Absorb the spill with an inert absorbent material. Clean the area with a suitable solvent. Collect all cleanup materials in the designated azide hazardous waste container.[10]
-
Large spills or spills outside a fume hood: Evacuate the area immediately. Notify your supervisor and your institution's EH&S department.[10]
-
-
Exposure:
-
Skin contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Visual Workflow for Handling N-(Azido-PEG2)-N-bis(PEG4-Boc)
Caption: A flowchart outlining the safe handling and disposal procedures for N-(Azido-PEG2)-N-bis(PEG4-Boc).
References
- 1. benchchem.com [benchchem.com]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. drexel.edu [drexel.edu]
- 5. precisepeg.com [precisepeg.com]
- 6. N-(Azido-PEG2)-N-Boc-PEG4-acid, CAS 2093153-82-1 | AxisPharm [axispharm.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
